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  • Product: Disulfide, bis(thiocarbamoyl)
  • CAS: 504-90-5

Core Science & Biosynthesis

Foundational

Bis(thiocarbamoyl) Disulfides: Chemical Architecture, Mechanisms, and Drug Repurposing Potential

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Bis(thiocarbamoyl) disulfides—most notably represented by tetraethylthiuram disulfide (Disulfiram) and tetramethylthiuram disulfide (Thiram...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Bis(thiocarbamoyl) disulfides—most notably represented by tetraethylthiuram disulfide (Disulfiram) and tetramethylthiuram disulfide (Thiram)—are a class of organosulfur compounds characterized by a central disulfide bond flanked by two thiocarbonyl groups. Historically utilized as vulcanizing accelerators in the rubber industry and as agricultural fungicides [1, 2], these compounds have garnered immense interest in modern pharmacology.

As a Senior Application Scientist, I have observed that the true translational value of these molecules lies in their unique electrophilic reactivity. They function as potent, pseudo-irreversible inhibitors of critical cysteine-dependent enzymes and act as pro-drugs for metal-chelating dithiocarbamates. This whitepaper deconstructs the physicochemical properties, mechanistic pathways, and experimental validation workflows necessary for leveraging bis(thiocarbamoyl) disulfides in oncology, antiviral development (e.g., SARS-CoV-2), and antimicrobial research.

Chemical Architecture & Physicochemical Properties

The core pharmacophore of a bis(thiocarbamoyl) disulfide is the R2​N−C(=S)−S−S−C(=S)−NR2​ motif. The presence of the highly polarized thiocarbonyl ( C=S ) groups adjacent to the disulfide linkage renders the sulfur atoms highly susceptible to nucleophilic attack by biological thiolates (e.g., deprotonated cysteine residues).

The aliphatic side chains ( R ) dictate the molecule's lipophilicity, membrane permeability, and steric constraints when entering an enzyme's active site. For instance, the diethyl substitution in Disulfiram imparts significant lipophilicity ( logP≈3.88 ), facilitating rapid cellular uptake and blood-brain barrier penetration, which is critical for its neurological and systemic applications [1, 3].

Table 1: Comparative Physicochemical Properties
PropertyTetraethylthiuram Disulfide (Disulfiram)Tetramethylthiuram Disulfide (Thiram)
PubChem CID 3117 [1]5455 [2]
Molecular Formula C10​H20​N2​S4​ C6​H12​N2​S4​
Molecular Weight 296.54 g/mol 240.44 g/mol
Melting Point 69 – 71 °C155 – 158 °C
LogP (Octanol/Water) 3.881.73
Aqueous Solubility ~0.2 mg/L (Highly Insoluble)~30 mg/L (Slightly Soluble)
Primary Therapeutic Use Alcohol deterrent (ALDH inhibitor), Repurposed Oncology/AntiviralFungicide, Antimicrobial

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary biochemical mechanism driving the pharmacological efficacy of bis(thiocarbamoyl) disulfides is thiol-disulfide exchange . These compounds act as targeted electrophiles. When they encounter a protein containing a low- pKa​ (hyper-reactive) cysteine residue within its active site, the deprotonated thiolate ( S− ) attacks the disulfide bond of the drug.

This reaction forms a covalent mixed disulfide adduct between the target protein and one half of the bis(thiocarbamoyl) molecule, simultaneously releasing a free dithiocarbamate molecule as a leaving group. This covalent modification sterically blocks the active site and alters the local electronic environment, leading to enzyme inactivation.

Notable targets inhibited via this mechanism include:

  • Aldehyde Dehydrogenase (ALDH): The basis for Disulfiram's use in alcohol aversion therapy [1].

  • SARS-CoV-2 Proteases (Mpro and PLpro): Disulfiram and its analogues covalently bind to the catalytic cysteines (e.g., Cys145 in Mpro), halting viral replication [4].

  • Lymphoid Tyrosine Phosphatase (LYP): Inactivated by cysteine oxidation and disulfide bond formation, highlighting immunomodulatory potential[5].

ThiolExchange Enz Target Enzyme (Cys-S⁻) Intermediate Mixed Disulfide Adduct (Enz-S-S-CS-NR2) Enz->Intermediate Nucleophilic Attack Disulfide Bis(thiocarbamoyl) Disulfide (R2N-CS-S-S-CS-NR2) Disulfide->Intermediate Thiol-Disulfide Exchange Byproduct Dithiocarbamate (R2N-CS-S⁻) Disulfide->Byproduct Leaving Group

Caption: Mechanism of covalent inhibition via thiol-disulfide exchange at the enzyme active site.

Metabolic Degradation & Metal Chelation

In vivo, bis(thiocarbamoyl) disulfides are rapidly reduced by intracellular antioxidants (like glutathione) into two equivalents of dithiocarbamate (DTC) . This reduction shifts the molecule's pharmacological profile from an electrophilic covalent modifier to a potent metal chelator .

DTCs possess a high affinity for divalent metals, particularly Copper ( Cu2+ ) and Zinc ( Zn2+ ). The formation of Cu(DTC)2​ complexes is highly relevant in oncology. These complexes act as ionophores, shuttling copper into cancer cells, which subsequently triggers reactive oxygen species (ROS) generation, lipid peroxidation, and potent inhibition of the 26S proteasome, ultimately inducing apoptosis or ferroptosis [3].

Furthermore, under acidic conditions or specific metabolic pathways, DTCs can degrade into carbon disulfide ( CS2​ ) and a secondary amine. CS2​ is a reactive electrophile that can further cross-link proteins (forming thiourea cross-links), contributing to both the antimicrobial efficacy and the peripheral neuropathy sometimes observed as a side effect [6].

Metabolism Parent Bis(thiocarbamoyl) Disulfide DTC Dithiocarbamate (DTC) Parent->DTC Reduction Reduction Glutathione / Reductases Complex Metal-DTC Complex (ROS Generation / Proteasome Inhibition) DTC->Complex Chelation Degradation Carbon Disulfide (CS2) + Amine DTC->Degradation Acidic pH / Metabolism Metal Cu²⁺ / Zn²⁺ Metal->Complex

Caption: Metabolic reduction and metal chelation pathway of bis(thiocarbamoyl) disulfides.

Experimental Workflow: Validating Covalent Cysteine Modification

To rigorously evaluate a bis(thiocarbamoyl) disulfide as a therapeutic candidate against a novel cysteine-dependent target, researchers must establish a self-validating experimental system. The following protocol outlines the gold-standard methodology for proving pseudo-irreversible covalent inhibition.

Step 1: Time-Dependent Kinetic Assay

Causality: Because covalent inhibition involves a chemical reaction (bond formation) rather than simple equilibrium binding, the potency of the inhibitor will increase over time.

  • Incubate the target enzyme (e.g., 10 nM SARS-CoV-2 Mpro) with varying concentrations of the disulfide compound (0.1 µM to 50 µM).

  • At predefined time intervals (e.g., 0, 10, 30, 60, 120 minutes), extract an aliquot and add the fluorogenic substrate.

  • Measure the initial velocity ( vi​ ) of product formation.

  • Plot the natural log of remaining activity vs. time to calculate the observed rate constant ( kobs​ ). Fit the data to derive the inactivation rate ( kinact​ ) and the binding constant ( KI​ ).

Step 2: Reversibility Testing via Thiol Competition

Causality: True bis(thiocarbamoyl) disulfide inhibition forms a mixed disulfide bond. Unlike irreversible alkylators (e.g., Michael acceptors), this specific bond can be reduced by strong exogenous thiols, providing a diagnostic test for the mechanism.

  • Completely inhibit the target enzyme using a concentration of the compound at 10×IC50​ for 1 hour.

  • Dialyze the sample or use a spin-column to remove unbound inhibitor.

  • Split the sample: to one half, add 5 mM Dithiothreitol (DTT) or β -mercaptoethanol; leave the other half untreated.

  • Re-assay for enzyme activity. Expected Result: The DTT-treated sample will regain near 100% catalytic activity as the reducing agent cleaves the mixed disulfide, whereas the untreated sample remains inhibited [5].

Step 3: Intact Protein Mass Spectrometry (LC-MS)

Causality: To definitively prove the 1:1 stoichiometric binding and identify the exact nature of the adduct, intact mass spectrometry is required.

  • Incubate the target protein (2-5 µM) with the disulfide compound (10 µM) for 2 hours at room temperature.

  • Desalt the protein using a C4 ZipTip or an online LC desalting column to remove buffer salts.

  • Analyze via ESI-TOF Mass Spectrometry.

  • Deconvolute the raw spectra. Expected Result: For Disulfiram, you will observe a mass shift of exactly +148 Da relative to the apo-protein, corresponding to the covalent attachment of one diethyldithiocarbamate moiety ( C5​H10​NS2​ ) to the active site cysteine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3117, Disulfiram." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5455, Thiram." PubChem, [Link].

  • MDPI. "Disulfiram: Mechanisms, Applications, and Challenges." International Journal of Molecular Sciences, [Link].

  • PLoS Pathogens. "Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L." PLoS Pathogens, 2021, [Link].

  • National Institutes of Health. "Thiuram Disulfides as Pseudo-irreversible Inhibitors of the Lymphoid Tyrosine Phosphatase." NIH Public Access, [Link].

  • ACS Publications. "The Measurement of 2-Thiothiazolidine-4-carboxylic Acid as an Index of the in Vivo Release of CS2 by Dithiocarbamates." Chemical Research in Toxicology, [Link].

Exploratory

An In-depth Technical Guide to Disulfide, bis(thiocarbamoyl) (CAS 504-90-5) and the Broader Class of Thiuram Disulfides

For Researchers, Scientists, and Drug Development Professionals Abstract Disulfide, bis(thiocarbamoyl), identified by CAS number 504-90-5, represents the foundational structure of the thiuram disulfide class of organosul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfide, bis(thiocarbamoyl), identified by CAS number 504-90-5, represents the foundational structure of the thiuram disulfide class of organosulfur compounds. While its N-alkylated derivatives, such as Disulfiram (tetraethylthiuram disulfide), are well-characterized and utilized in applications ranging from rubber vulcanization to pharmaceuticals, the parent compound remains sparsely documented in scientific literature. This guide provides a comprehensive analysis of Disulfide, bis(thiocarbamoyl), contextualized within the broader family of thiuram disulfides. It synthesizes available computed data for the parent compound with experimentally verified properties of its analogues to offer insights into its structure, reactivity, and potential applications. This document serves as a critical resource for researchers exploring the fundamental chemistry of thiuram disulfides and their potential in various scientific and therapeutic fields.

Introduction: The Thiuram Disulfide Core

Thiuram disulfides are a class of organosulfur compounds characterized by the general formula (R₂NCSS)₂. These molecules feature a disulfide bond linking two thiocarbamoyl moieties. The nature of the "R" group, which can range from a simple hydrogen atom to various alkyl and aryl substituents, profoundly influences the physicochemical properties and applications of the resulting compound.

The subject of this guide, Disulfide, bis(thiocarbamoyl), is the simplest member of this family, where R = H. Its N-alkylated counterparts, such as tetramethylthiuram disulfide (Thiram) and tetraethylthiuram disulfide (Disulfiram), have found widespread use as fungicides, pesticides, and rubber accelerators.[1] Disulfiram is also famously used as a treatment for chronic alcoholism.[2]

This guide will first detail the known properties of Disulfide, bis(thiocarbamoyl) and then extrapolate its expected characteristics based on the well-documented behavior of its derivatives.

Physicochemical Properties

Disulfide, bis(thiocarbamoyl) (CAS 504-90-5): Computed Data
PropertyValueSource
Molecular Formula C₂H₄N₂S₄PubChem[3]
Molecular Weight 184.3 g/mol PubChem[3]
IUPAC Name carbamothioylsulfanyl carbamodithioatePubChem[3]
XLogP3 0.5PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 1PubChem[3]
Comparative Properties of N-Alkylated Thiuram Disulfides

The properties of N-alkylated derivatives offer a basis for understanding the parent compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Tetramethylthiuram disulfide (Thiram) C₆H₁₂N₂S₄240.43156-158Insoluble in water; soluble in chloroform, acetone.
Tetraethylthiuram disulfide (Disulfiram) C₁₀H₂₀N₂S₄296.5469-71Insoluble in water.[4]
Tetrabutylthiuram disulfide C₁₈H₃₆N₂S₄408.8--

The presence of primary amine groups (N-H) in Disulfide, bis(thiocarbamoyl) is expected to impart properties distinct from its N-dialkylated counterparts, such as increased polarity and the potential for hydrogen bonding, which may influence its solubility and melting point.

Synthesis and Reactivity

General Synthesis of Thiuram Disulfides

The most common route to symmetrical thiuram disulfides involves the oxidative coupling of two equivalents of a dithiocarbamate salt.[5] These salts are typically generated in situ from the reaction of a secondary amine with carbon disulfide in the presence of a base.

Diagram: General Synthesis of N-Alkylated Thiuram Disulfides

G amine 2 R₂NH (Secondary Amine) dithiocarbamate 2 [R₂NCS₂]⁻ (Dithiocarbamate Salt) amine->dithiocarbamate cs2 2 CS₂ (Carbon Disulfide) cs2->dithiocarbamate base Base thiuram_disulfide R₂NC(S)S-SC(S)NR₂ (Thiuram Disulfide) dithiocarbamate->thiuram_disulfide Oxidation oxidant Oxidant (e.g., I₂, H₂O₂)

Caption: General reaction pathway for the synthesis of N-alkylated thiuram disulfides.

Proposed Synthesis of Disulfide, bis(thiocarbamoyl)

A validated, step-by-step protocol for the synthesis of Disulfide, bis(thiocarbamoyl) is not explicitly detailed in readily available literature. However, a plausible route can be designed based on established methods for analogous compounds. One such method involves the reaction of an amine with carbon disulfide, followed by oxidation.

Experimental Protocol: Synthesis of Bis(N,N-dibutylthiocarbamoyl) Disulfide

This protocol for a related compound provides a template for the synthesis of thiuram disulfides.

  • Reaction Setup : In a reaction vessel, dissolve N,N-Dibutylamine (0.024 mol) in an ethanol solution. Add triethylamine (0.048 mol) and cool the mixture to 5°C with stirring.[6]

  • Addition of Carbon Disulfide : Slowly add carbon disulfide (0.48 mol) to the cooled solution.[6]

  • Stirring : Stir the reaction mixture for one hour at 5°C.[6]

  • Oxidation : Add solid iodine (0.022 mol) in portions, continuing to stir until the color of the iodine disappears completely.[6]

  • Completion of Oxidation : Add a methanolic solution of iodine dropwise until a faint iodine color persists.[6]

  • Quenching : Neutralize any excess iodine with a solution of sodium thiosulfate (Na₂S₂O₃).[6]

  • Extraction : Extract the product with diethyl ether, wash the organic layer three times with water, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Isolation : Filter the solution and evaporate the diethyl ether at room temperature to yield the final product.[6]

Note on the Synthesis of the Parent Compound : Adapting this protocol for Disulfide, bis(thiocarbamoyl) would likely involve using a source of ammonia in place of a secondary amine. The handling of ammonia and the potential for side reactions would require careful consideration and optimization.

Reactivity of the Disulfide and Thiocarbamoyl Moieties

The chemistry of thiuram disulfides is dominated by the reactivity of the disulfide bond and the electronic nature of the thiocarbamoyl group.

  • Disulfide Bond Reactivity : The S-S bond is susceptible to both reduction and oxidation. It can be cleaved by reducing agents to regenerate the corresponding dithiocarbamates. This redox activity is central to many of its biological and industrial applications.[7]

  • Thiocarbamoyl Group : The thiocarbamoyl group is a versatile synthon in organic chemistry, used in the preparation of various heterocyclic compounds.[8] The presence of primary N-H bonds in Disulfide, bis(thiocarbamoyl) introduces additional reactivity not seen in its N-alkylated analogs. These N-H protons are expected to be acidic and can be deprotonated under basic conditions, opening avenues for further functionalization.[9]

Potential Applications and Biological Activity

While specific applications for Disulfide, bis(thiocarbamoyl) are not documented, the activities of its derivatives suggest potential areas of interest.

  • Antimicrobial and Antifungal Activity : Many thiuram disulfide derivatives exhibit potent antimicrobial, antioxidant, and anticancer properties.[5] Thiram is a widely used agricultural fungicide.[1]

  • Enzyme Inhibition : Thiuram disulfides are known to inhibit certain enzymes, often through covalent modification of cysteine residues. For example, they are effective inhibitors of urease.[10] Disulfiram's therapeutic effect in alcoholism stems from its inhibition of aldehyde dehydrogenase.

  • Corrosion Inhibition : The presence of heteroatoms (N, S) and electron-rich functional groups in thiuram disulfides makes them effective corrosion inhibitors for metals in acidic environments.[5]

  • Leishmanicidal Activity : Several thiuram disulfide compounds have shown anti-leishmanial activity, which can be enhanced by the addition of divalent metal salts.[2]

The unsubstituted N-H groups in Disulfide, bis(thiocarbamoyl) could potentially modulate its biological activity and selectivity compared to its N-alkylated counterparts.

Diagram: Potential Interaction of a Thiuram Disulfide with a Cysteine Residue

G thiuram R₂NC(S)S-SC(S)NR₂ (Thiuram Disulfide) intermediate [Transition State] thiuram->intermediate cysteine Protein-SH (Cysteine Residue) cysteine->intermediate modified_protein Protein-S-S-C(S)NR₂ (Modified Protein) intermediate->modified_protein dithiocarbamate [R₂NCS₂]⁻H⁺ (Dithiocarbamate) intermediate->dithiocarbamate

Caption: Proposed mechanism of enzyme inhibition via disulfide exchange with a cysteine residue.

Safety and Toxicology

Specific toxicological data for Disulfide, bis(thiocarbamoyl) is not available. However, data from its N-alkylated derivatives provide important safety considerations.

  • Tetramethylthiuram disulfide (Thiram) : Moderately toxic by ingestion and highly toxic if inhaled. Chronic exposure can affect the thyroid and liver.

  • Tetrabutylthiuram disulfide : May cause skin sensitization. Ingestion or inhalation can lead to unpleasant symptoms upon alcohol consumption (an "Antabuse" effect).[11]

Given these data, it is reasonable to assume that Disulfide, bis(thiocarbamoyl) should be handled with care as a potentially hazardous substance. Appropriate personal protective equipment should be used, and inhalation and skin contact should be avoided.

Conclusion and Future Outlook

Disulfide, bis(thiocarbamoyl) (CAS 504-90-5) represents a fundamental yet under-explored chemical entity. While its N-alkylated derivatives have a long history of scientific and industrial importance, the parent compound remains a data-deficient molecule. This guide has aimed to bridge this knowledge gap by combining available computed data with experimentally derived information from its close analogues.

The presence of reactive N-H bonds suggests that Disulfide, bis(thiocarbamoyl) could serve as a valuable precursor for the synthesis of novel, functionalized thiuram disulfides. Further research is warranted to experimentally determine its physicochemical properties, develop a robust and validated synthesis protocol, and explore its biological activity. Such studies will not only illuminate the fundamental chemistry of this parent compound but may also unlock new applications in materials science, agriculture, and medicine.

References

  • ChemBK. (2024, April 10). tetraethyl thiuram disulfide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TETRAMETHYLTHIURAM DISULFIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrabutylthiuram disulfide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2006). Facile Preparation of Bis(thiocarbonyl)disulfides via Elimination. Retrieved from [Link]

  • Knowledge UChicago. (2021, December 9). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Formamidine-Based Thiuram Disulfides as Efficient Inhibitors of Acid Corrosion of Mild Steel: Electrochemical, Surface, and Density Functional Theory/Monte Carlo Simulation Studies. ACS Omega, 6(49), 33744-33758.
  • Sutulova, Y. A., et al. (2021). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 26(23), 7233.
  • PubMed. (2015, October 15). Antileishmanial Activity of Disulfiram and Thiuram Disulfide Analogs in an Ex Vivo Model System Is Selectively Enhanced by the Addition of Divalent Metal Ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disulfide, bis(thiocarbamoyl). PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2001). Bis(N,N-dibutylthiocarbamoyl) Disulfide. Retrieved from [Link]

  • Oxford Academic. (2007). Synthesis and Properties of Secondary Thiocarbamoylsilanes. Retrieved from [Link]

  • ResearchGate. (2007). Thiocarbamoyl derivatives as synthons in heterocyclic synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Retrieved from [Link]

  • Taylor & Francis Online. (2024, September 12). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Unibo. (2023, October 10). Kinetic and structural details of urease inactivation by thiuram disulphides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Retrieved from [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

  • ResearchGate. (2006). Bis(N,N-dicyclohexylthiocarbamoyl) disulfide. Retrieved from [Link]

  • ACS Publications. (2020, September 10). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Disulfide, bis(thiocarbamoyl) Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of disulfide, bis(thiocarbamoyl) derivatives, commonly known a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of disulfide, bis(thiocarbamoyl) derivatives, commonly known as thiuram disulfides. This class of organosulfur compounds is of significant interest due to its wide range of applications, including as vulcanization accelerators in the rubber industry, agricultural fungicides, and as therapeutic agents, most notably disulfiram's use in the treatment of chronic alcoholism.[1][2] This document delves into the core synthetic methodologies, mechanistic underpinnings, and detailed characterization techniques, offering field-proven insights to facilitate successful laboratory practice.

Introduction: The Significance of the Thiuram Disulfide Scaffold

Thiuram disulfides, with the general formula (R₂NCSS)₂, are the oxidized dimers of dithiocarbamates.[3] The reactivity of the disulfide bond and the diverse functionalities that can be incorporated through the R-groups make these molecules versatile building blocks and active agents in various chemical and biological systems. Their pro-oxidant effects, particularly the oxidation of glutathione and protein thiols, are central to their biological activity.[3] An understanding of their synthesis and structural properties is paramount for the development of new derivatives with tailored activities for applications in medicine, materials science, and agriculture.[1][2]

Core Synthesis Strategies: From Dithiocarbamates to Thiuram Disulfides

The primary and most established route to symmetrical bis(thiocarbamoyl) disulfides is the oxidation of the corresponding dithiocarbamate salts. This transformation can be achieved using a variety of oxidizing agents, each with its own advantages and substrate compatibility.

Oxidative Dimerization of Dithiocarbamates

The general reaction involves the coupling of two dithiocarbamate anions, which are typically prepared in situ from a secondary amine and carbon disulfide in the presence of a base.

Diagram 1: General Synthesis of Thiuram Disulfides

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Oxidation Amine R₂NH (Secondary Amine) DTC_Salt R₂NCS₂⁻ M⁺ (Dithiocarbamate Salt) Amine->DTC_Salt + CS₂ + Base CS2 CS₂ (Carbon Disulfide) CS2->DTC_Salt Base Base (e.g., NaOH) Base->DTC_Salt Oxidant Oxidizing Agent (e.g., H₂O₂, I₂) Thiuram_Disulfide (R₂NCSS)₂ (Thiuram Disulfide) Oxidant->Thiuram_Disulfide DTC_Salt_2->Thiuram_Disulfide + Oxidant

Caption: A two-step process for thiuram disulfide synthesis.

The mechanism of this oxidation is believed to proceed through a single-electron transfer, forming a dithiocarbamate radical which then rapidly dimerizes.[4][5]

Diagram 2: Mechanism of Oxidative Dimerization

G DTC_Anion 2 R₂NCS₂⁻ Radical 2 R₂NCS₂• (Dithiocarbamate Radical) DTC_Anion->Radical - 2e⁻ (Oxidation) Thiuram_Disulfide (R₂NCSS)₂ Radical->Thiuram_Disulfide Dimerization

Caption: Radical dimerization pathway in thiuram disulfide formation.

This protocol details a common laboratory-scale synthesis of tetraethylthiuram disulfide.

  • Dithiocarbamate Formation: In a well-ventilated fume hood, dissolve diethylamine (14.6 g, 0.2 mol) in ethanol (100 mL) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add carbon disulfide (15.2 g, 0.2 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL) dropwise, keeping the temperature below 10 °C. Stir the mixture for an additional hour at this temperature to ensure complete formation of sodium diethyldithiocarbamate.

  • Oxidation: To the resulting solution, add a 30% hydrogen peroxide solution (22.7 g, 0.2 mol) dropwise while maintaining the temperature below 20 °C. The product will precipitate as a white solid.

  • Work-up: After the addition of the oxidizing agent is complete, continue stirring for 30 minutes. Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure tetraethylthiuram disulfide. Dry the crystals under vacuum.

Parameter Value
Reactants Diethylamine, Carbon Disulfide, Sodium Hydroxide, Hydrogen Peroxide
Solvent Ethanol/Water
Temperature 0-20 °C
Typical Yield 85-95%

Table 1: Key Parameters for Tetraethylthiuram Disulfide Synthesis

While hydrogen peroxide is a common and effective oxidant, other reagents can be employed, which may be advantageous for specific substrates.

  • Iodine: A solution of iodine in a suitable solvent can be used for the oxidation. This method is often clean and provides high yields.[5]

  • Potassium Ferricyanide (K₃[Fe(CN)₆]): This reagent is particularly useful for the synthesis of aryl-substituted thiuram disulfides.[6][7]

  • Metal-Catalyzed Aerobic Oxidation: The use of catalysts like MoS₂ with oxygen as the terminal oxidant presents a greener alternative.

  • Electrochemical Synthesis: An electrochemical approach avoids the use of chemical oxidants, offering an environmentally benign and scalable method.[2]

Synthesis of Unsymmetrical Bis(thiocarbamoyl) Disulfides

The synthesis of unsymmetrical thiuram disulfides (R₂NCSS-SCSNR'₂) is more challenging due to the propensity for the formation of a mixture of symmetrical and unsymmetrical products. One effective strategy involves the reaction of a thiol with an activated sulfur species.

This protocol is adapted from a method utilizing 1-chlorobenzotriazole (BtCl) as a thiol-activating agent.[8]

  • Activation of the First Thiol: In a dry, inert atmosphere, dissolve the first thiol (R¹SH, 1.0 mmol) in dry dichloromethane (10 mL) and cool to -78 °C.

  • Add a solution of 1-chlorobenzotriazole (1.0 mmol) in dichloromethane dropwise. Stir the mixture at this temperature for 30 minutes to form the benzotriazolated thiol intermediate (R¹SBt).

  • Coupling with the Second Thiol: Add the second thiol (R²SH, 1.1 mmol) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the unsymmetrical disulfide.

Comprehensive Characterization Techniques

A combination of spectroscopic and analytical methods is essential for the unambiguous identification and purity assessment of synthesized bis(thiocarbamoyl) disulfide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of these compounds.

  • ¹H NMR: The proton signals of the alkyl or aryl groups attached to the nitrogen atom are observed. The chemical shifts and coupling patterns provide information about the electronic environment and connectivity of these groups. For symmetrical derivatives, the spectra are often simple.

  • ¹³C NMR: The carbon spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) typically in the range of 190-210 ppm. The chemical shifts of the carbons in the R-groups are also diagnostic.[9] The chemical shift of the β-carbon in a cysteine residue is highly sensitive to its oxidation state, which can be a useful indicator of disulfide bond formation in peptide-based derivatives.[10]

Nucleus Typical Chemical Shift Range (ppm) Key Structural Information
¹H 0.8 - 8.0Nature and connectivity of R-groups
¹³C (C=S) 190 - 210Confirms the thiocarbamoyl moiety
¹³C (R-groups) VariesStructure of the substituents

Table 2: Typical NMR Chemical Shift Ranges for Bis(thiocarbamoyl) Disulfides

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Electrospray ionization (ESI) is a commonly used technique.

The fragmentation of bis(thiocarbamoyl) disulfides under ESI-MS conditions can be complex. Common fragmentation pathways include cleavage of the S-S bond and the C-S bond.[11] The observation of the molecular ion peak (M⁺ or [M+H]⁺) is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands to look for in bis(thiocarbamoyl) disulfides include:

  • ν(C=S): A strong absorption band typically observed in the region of 1000-1250 cm⁻¹.

  • ν(C-N): A band in the range of 1400-1500 cm⁻¹, which may have some double-bond character.

  • ν(S-S): A weak absorption band, often difficult to observe, in the region of 400-500 cm⁻¹.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure.[12] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, including the dihedral angle between the two thiocarbamoyl planes.[13]

Applications and Future Directions

The versatility of the bis(thiocarbamoyl) disulfide scaffold has led to its use in a wide array of applications:

  • Drug Development: Disulfiram is a well-known example, but other derivatives are being investigated for their anticancer, antimicrobial, and antiparasitic activities.[2][5]

  • Materials Science: These compounds are essential as vulcanization accelerators in the rubber industry.[1]

  • Agriculture: Many thiuram disulfides, such as thiram, are used as fungicides to protect crops.[2]

The development of more sustainable and efficient synthetic methods, including continuous-flow processes and the use of greener oxidants, is a key area of ongoing research.[14] Furthermore, the synthesis of novel symmetrical and unsymmetrical derivatives with enhanced biological activity or improved material properties remains a fertile ground for discovery.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of disulfide, bis(thiocarbamoyl) derivatives. By understanding the fundamental principles of their formation and the application of modern analytical techniques, researchers can confidently design and synthesize novel compounds with tailored properties for a variety of applications. The provided protocols and characterization data serve as a practical resource for scientists working in this exciting and impactful area of chemistry.

References

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  • Sarker, J. C., Nash, R., Boonrungsiman, S., Pugh, D., Lewis, W., & Hogarth, G. (2022). Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton transactions (Cambridge, England : 2003), 51(35), 13329–13341. [Link].

  • Sarker, J. C., Nash, R., Boonrungsiman, S., Pugh, D., Lewis, W., & Hogarth, G. (2022). Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(III) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton Transactions, 51(35), 13329-13341. [Link].

  • Tzakova, T., & Gladich, N. (2010). Calculation of the Standard Potentials of the Dithiocarbamate/thiuram Disulfide Redox System via Thermochemical Cycles and Computational Electrochemistry. Journal of Physical Organic Chemistry, 23(12), 1166-1175. [Link].

  • Onwudiwe, D. C., & Hogarth, G. (2022). A review of the therapeutic properties of dithiocarbamates. F1000Research, 11, 245. [Link].

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  • Lappert, M. F., & Yoder, R. A. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-10. [Link].

  • Thiuram Disulfide Mediated Cu-Catalyzed C-S Cross-coupling: Synthesis of S-Thiocarbamate Compounds. ResearchGate. Available at: [Link].

  • Olayinka, O. A., Olasunkanmi, L. O., Obot, I. B., Adekunle, A. S., & Ebenso, E. E. (2020). Formamidine-Based Thiuram Disulfides as Efficient Inhibitors of Acid Corrosion of Mild Steel: Electrochemical, Surface, and Density Functional Theory/Monte Carlo Simulation Studies. ACS omega, 5(43), 28203–28219. [Link].

  • Mulina, O. M., Pankrushina, E. D., Kholin, K. V., Gryaznova, T. V., & Gubaidullin, A. T. (2023). Effective Electrochemical Synthesis of an Important Fungicide Tetramethylthiuram Disulfide and Its Bioactive Analogues. ACS Agricultural Science & Technology, 3(9), 882-888. [Link].

  • Xu, C., Liu, C., & Wang, L. (2020). Continuous-flow step-economical synthesis of thiuram disulfides via visible-light photocatalytic aerobic oxidation. Green Chemistry, 22(12), 3746-3751. [Link].

  • Waser, M. (2026). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N‑(Organodithio)phthalimides. Angewandte Chemie International Edition, 65(4). [Link].

  • Li, Y., Wang, Y., Zhang, Y., & An, Y. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances, 9(28), 16040-16044. [Link].

  • Shul’ts, E. E., Shakirov, M. M., & Tolstikova, T. G. (2020). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules (Basel, Switzerland), 25(23), 5606. [Link].

  • Three common methodologies for the preparation of unsymmetrical disulfides. ResearchGate. Available at: [Link].

  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link].

  • Interpretation of mass spectra. Available at: [Link].

  • Mass spectral fragmentation of bis(1-arylimino-1-alkyl/arylthiomethyl) disulfides under positive electrospray ionization conditions. ResearchGate. Available at: [Link].

  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of biomolecular NMR, 18(2), 165–171. [Link].

  • Zhang, T., & Li, W. (2010). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Analytical chemistry, 82(15), 6537–6544. [Link].

  • Facile Preparation of Bis(thiocarbonyl)disulfides via Elimination. ResearchGate. Available at: [Link].

  • Li, Y., & Mabry, T. J. (2021). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. ChemRxiv. [Link].

  • Sim, J. H., & Kim, Y. S. (2017). 1H NMR and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Journal of the Korean Magnetic Resonance Society, 21(4), 115-126. [Link].

  • Macromolecular Structure Determination by X-ray Crystallography. Available at: [Link].

  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Available at: [Link].

  • Li, Y., Liu, S., & Ma, B. (2011). Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Rapid communications in mass spectrometry : RCM, 25(2), 349–354. [Link].

  • Gucma, M., & Gierczak, T. (2017). Synthesis of Aryl Disulfides by Bismuth(III) Triflate-mediated Coupling of Thiols. Letters in Organic Chemistry, 14(1), 1-5. [Link].

  • Lu, Y., Xiao, Z., Yuan, Y., Wu, H., An, Z., Hou, Y., Gao, C., & Huang, J. (2012). 1H NMR and 13C NMR spectral date of compounds. Journal of Materials Chemistry C, 1(1), 1-4. [Link].

  • FT-IR spectra of a thiophenol and b diphenyldisulfide. ResearchGate. Available at: [Link].

  • Wang, C. K., King, G. J., Northfield, S. E., Ojeda, P. G., & Craik, D. J. (2014). Racemic and quasi-racemic X-ray structures of cyclic disulfide-rich peptide drug scaffolds. Angewandte Chemie (International ed. in English), 53(42), 11236–11241. [Link].

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer.
  • Chandrasekhar, S., & Reddy, M. V. (2001). Preparation of symmetric bis-sulfides via reductive thiolation of dicarbonyl with thiols or of carbonyl compounds with dithiols. ARKIVOC, 2001(8), 116-128. [Link].

  • X-ray Diffraction Laboratory. Available at: [Link].

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Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of Disulfide, bis(thiocarbamoyl) Compounds

Abstract: Disulfide, bis(thiocarbamoyl) compounds, commonly known as thiuram disulfides, are a critical class of molecules with widespread applications, from vulcanization accelerators in the rubber industry to essential...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Disulfide, bis(thiocarbamoyl) compounds, commonly known as thiuram disulfides, are a critical class of molecules with widespread applications, from vulcanization accelerators in the rubber industry to essential fungicides and pesticides in agriculture.[1] Their chemical structure, characterized by a disulfide bond flanked by two thiocarbamoyl groups, dictates their reactivity and function. However, this same structure presents unique analytical challenges, including thermal lability and susceptibility to degradation.[2][3] Consequently, a robust, multi-technique spectroscopic approach is imperative for unambiguous structural elucidation, purity assessment, and degradation monitoring. This guide provides an in-depth exploration of the core spectroscopic techniques—NMR, Vibrational (IR and Raman), UV-Visible, and Mass Spectrometry—applied to the analysis of these compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale to empower effective and accurate analysis.

The Molecular Landscape of Bis(thiocarbamoyl) Disulfides

Chemical Structure and Bonding

The central feature of a bis(thiocarbamoyl) disulfide is the R₂N-C(=S)-S-S-(S=)C-NR₂ moiety. The reactivity is dominated by the relatively weak S-S bond, which has a low dissociation enthalpy (e.g., ~35 kcal/mol for Tetramethylthiuram disulfide, TMTD or Thiram).[3] This weak bond is the primary site for thermal and photochemical degradation, often leading to the formation of sulfur-centered radicals.[3] The C-N bond within the thiocarbamoyl group exhibits partial double-bond character due to resonance, which influences its vibrational frequency and can be a key diagnostic marker in IR and Raman spectroscopy.[4]

Industrial and Biological Significance

This class of compounds is indispensable in several sectors. In the rubber industry, they serve as ultra-accelerators for sulfur vulcanization. In agriculture, compounds like Thiram are used as broad-spectrum fungicides for seed treatment and crop protection.[5] Their biological activity also extends to medicine, with derivatives being investigated for various therapeutic applications. However, their toxicity and the potential for their metabolites to be more toxic than the parent compound necessitate precise analytical monitoring in environmental and biological matrices.[6][7]

The Analytical Challenge

The primary analytical difficulty arises from the compound's instability. Thiram, for example, can decompose in the presence of water, light, or even enzymes found on the surface of fruits and vegetables.[2][8] This degradation can lead to a complex mixture of products, including dimethyldithiocarbamate and various sulfides.[7][9] Therefore, analytical methods must be chosen to minimize degradation during sample preparation and analysis, and a combination of techniques is required to build a complete structural picture.

Core Spectroscopic Techniques for Structural Elucidation

A singular technique is insufficient for the complete characterization of bis(thiocarbamoyl) disulfides. A holistic approach, integrating data from multiple spectroscopic methods, provides the necessary cross-validation for confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For a symmetrical compound like Tetramethylthiuram disulfide (Thiram), the spectrum is characteristically simple.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is commonly used as Thiram is readily soluble in it.[10] The simplicity of the spectrum—a single proton signal—is a direct consequence of the molecule's symmetry. All twelve methyl protons are chemically equivalent due to free rotation around the C-N bonds and the overall molecular symmetry, resulting in a single resonance.

Table 1: Representative NMR Data for Tetramethylthiuram Disulfide (Thiram)

NucleusSolventChemical Shift (ppm)Multiplicity
¹HCDCl₃~3.5Singlet
¹³CCDCl₃~43.9 (CH₃)Quartet
¹³CCDCl₃~214.4 (C=S)Singlet

(Note: Exact chemical shifts can vary slightly based on instrument and concentration. Data derived from multiple sources including[9][11])

Experimental Protocol: ¹H NMR of Thiram

  • Sample Preparation: Dissolve ~5-10 mg of the Thiram sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve good resolution.

  • Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

Vibrational Spectroscopy: A Tale of Two Techniques

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, offering a fingerprint of its functional groups.[12]

IR spectroscopy is particularly sensitive to polar bonds. The key vibrations in bis(thiocarbamoyl) disulfides are the C-N and C=S stretching modes. The C-N bond's partial double-bond character gives it a characteristic frequency higher than a typical C-N single bond.

Trustworthiness: Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like Thiram. It requires minimal sample preparation, eliminating the need for KBr pellets which can introduce moisture, and ensures excellent sample-to-sample reproducibility.

Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds. This makes it uniquely suited for probing the S-S disulfide linkage, a vibration that is often weak or absent in the IR spectrum.[13] The high selectivity and potential for signal enhancement via Surface-Enhanced Raman Scattering (SERS) make it a powerful tool for detecting these compounds at low levels.[13][14]

Table 2: Key Vibrational Frequencies for Thiuram Disulfides

Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Rationale for Technique Choice
ν(C-N)1450 - 1550 (Strong)1380 - 1420 (Strong)Strong in both, reflects partial double bond character.[4][13]
ν(C=S)950 - 1050 (Medium-Strong)950 - 1050 (Medium)A key fingerprint region for the thiocarbonyl group.
ν(S-S)Weak or Inactive400 - 550 (Medium-Strong)The S-S bond is symmetric, making it Raman active and IR inactive.

Experimental Protocol: ATR-FTIR Analysis

ATR_FTIR_Workflow Workflow for ATR-FTIR Analysis cluster_prep 1. Preparation cluster_instrument 2. Data Acquisition cluster_process 3. Data Processing A Ensure Sample is a Dry, Fine Powder B Clean ATR Crystal (e.g., with Isopropanol) A->B Place on instrument C Acquire Background Spectrum (Clean Crystal, Air) B->C Calibrate D Apply Small Amount of Sample Powder onto Crystal C->D Ready E Apply Pressure with Anvil (Ensure Good Contact) D->E F Acquire Sample Spectrum (e.g., 32 Scans, 4 cm⁻¹ resolution) E->F Initiate scan G Automatic Background Subtraction F->G Raw data H ATR Correction (If available in software) G->H I Identify and Label Key Absorption Bands H->I Final Spectrum

Caption: A standardized workflow for acquiring high-quality ATR-FTIR spectra.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Thiuram disulfides exhibit characteristic absorption bands in the UV region due to n→σ* and π→π* transitions associated with the C=S and S-S chromophores. For Thiram in chloroform, strong absorptions are typically observed around 243 nm and 282 nm.[5] While not highly specific for structural elucidation on its own, UV-Vis is an excellent technique for quantitative analysis due to its sensitivity and adherence to the Beer-Lambert law at low concentrations. It can also be used to study complexation with metals.[15][16]

Experimental Protocol: Quantitative UV-Vis Analysis

  • Stock Solution: Accurately weigh and prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., acetonitrile or chloroform).

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create at least five calibration standards of known concentrations.

  • Spectral Acquisition: Record the absorbance spectrum for each standard and the blank (pure solvent) using a dual-beam spectrophotometer. Identify the wavelength of maximum absorbance (λ_max).

  • Calibration Curve: Plot absorbance at λ_max versus concentration for the standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for a valid calibration.

  • Sample Analysis: Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and use the calibration equation to determine its concentration.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and gaining structural information through its fragmentation patterns.

Expertise & Experience: The ionization method is key. Electron Ionization (EI) often leads to extensive fragmentation due to its high energy. Electrospray Ionization (ESI), a softer technique, is often preferred as it is more likely to yield an intact molecular ion ([M+H]⁺ or [M+Na]⁺), especially when coupled with liquid chromatography (LC-MS).[7][8]

The most characteristic fragmentation pathway for thiuram disulfides is the cleavage of the weak S-S bond.[17][18] This results in a prominent fragment corresponding to the [R₂N-C(=S)-S]⁺ ion. Further fragmentation can lead to the loss of a sulfur atom to form the [R₂N-C(=S)]⁺ ion.

MS_Fragmentation Primary Fragmentation Pathway of Thiram in MS parent [(CH₃)₂NCS-S-S-CSN(CH₃)₂]+• Parent Ion (M+•) m/z = 240 frag1 [(CH₃)₂NCS-S]+ Fragment 1 m/z = 120 parent->frag1 S-S Bond Cleavage frag2 [(CH₃)₂NCS]+ Fragment 2 m/z = 88 frag1->frag2 Loss of S

Caption: Characteristic fragmentation of Thiram upon ionization.

Advanced Applications and Hyphenated Techniques

Coupling Chromatography with Spectroscopy (LC-MS)

For analyzing complex mixtures, such as degradation studies or residue analysis in food, hyphenated techniques are essential.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS.[19] A reversed-phase C18 column is typically used to separate the parent compound from its more polar degradation products, which are then identified by their mass-to-charge ratio and fragmentation patterns.[7][8]

X-ray Crystallography

For an unambiguous, definitive determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[10][20] This technique provides precise bond lengths, bond angles, and conformational information. While it requires a suitable single crystal, which can be challenging to grow, the resulting structural data is unparalleled and serves as the ultimate validation for interpretations made from other spectroscopic methods.[21][22]

Data Integration and Validation: A Holistic Approach

No single technique tells the whole story. The strength of a spectroscopic analysis lies in the synthesis of data from orthogonal (independent) methods.

Data_Integration_Workflow Sample Test Sample (e.g., Thiram) NMR NMR (¹H, ¹³C) Sample->NMR IR_Raman Vibrational Spec. (IR & Raman) Sample->IR_Raman UV_Vis UV-Vis Sample->UV_Vis MS Mass Spec. Sample->MS XRay X-Ray (optional) Sample->XRay if crystal available Data_Analysis Synthesize & Correlate All Data NMR->Data_Analysis H/C Framework IR_Raman->Data_Analysis Functional Groups UV_Vis->Data_Analysis Quantitative Data MS->Data_Analysis Molecular Weight & Fragmentation XRay->Data_Analysis 3D Structure Structure Proposed Structure Data_Analysis->Structure Confirm/Elucidate

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Thiuram Disulfides as Agricultural Nitrification Inhibitors

Introduction & Mechanistic Grounding The application of thiuram disulfides—most notably tetramethylthiuram disulfide (TMTD, commonly known as thiram)—as nitrification inhibitors represents a critical advancement in agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The application of thiuram disulfides—most notably tetramethylthiuram disulfide (TMTD, commonly known as thiram)—as nitrification inhibitors represents a critical advancement in agrochemistry. While historically recognized and utilized as agricultural fungicides, their potent ability to inhibit ammonia monooxygenase (AMO) has repositioned them as highly valuable tools for enhancing nitrogen use efficiency (NUE) in agricultural soils[1].

Mechanistically, AMO is a copper-dependent enzyme responsible for catalyzing the oxidation of ammonia (NH₃) to hydroxylamine (NH₂OH), which is the rate-limiting first step in microbial nitrification. Thiuram disulfides function as aggressive chelators. The sulfur atoms within the dithiocarbamate dimer coordinate directly with the essential copper atom in the AMO active site. This interaction effectively strips the metal cofactor or sterically blocks substrate access, halting the enzymatic cascade and preventing the rapid conversion of stable ammonium fertilizers into leachable nitrates[1][2].

AMO_Inhibition NH3 Ammonia (NH3) Substrate AMO Ammonia Monooxygenase (AMO) Active Cu Site NH3->AMO Binds to Active Site HA Hydroxylamine (NH2OH) Product AMO->HA Oxidation (Normal Pathway) Thiuram Thiuram Disulfide (e.g., TMTD) Inhibitor Thiuram->AMO Competes for Cu Site CuChelation Cu-Chelation Complex Enzyme Deactivation Thiuram->CuChelation Chelation Mechanism CuChelation->AMO Blocks NH3 Oxidation

Mechanism of Ammonia Monooxygenase (AMO) inhibition by thiuram disulfides via copper chelation.

Overcoming Formulation Bottlenecks

A major historical bottleneck in deploying thiuram disulfides as soil nitrification inhibitors has been their extreme hydrophobicity, which severely limits their diffusion and bioavailability in aqueous soil environments.

To overcome this, modern protocols leverage mechanochemical synthesis to encapsulate these molecules within β-cyclodextrin (β-CD) cavities[1]. This green-chemistry approach creates a hydrophilic outer shell while preserving the inhibitor's structural integrity inside the hydrophobic core. Because the active species remains in dynamic equilibrium with the adduct in solution, the complex achieves high aqueous solubility without sacrificing any of its AMO-inhibiting efficacy[1]. Furthermore, combining these inhibitors with specific polyanions or other agricultural formulations has been shown to yield synergistic effects, modulating a broader population of soil organisms while minimizing resistance[3].

Quantitative Efficacy Data

The efficacy of thiuram disulfides is highly dependent on their specific alkyl substitutions. The table below summarizes the comparative performance of three primary derivatives against Nitrosomonas europaea whole-cell cultures.

CompoundChemical NameAqueous SolubilityAMO Inhibition PotencyDose-Dependent Response
TMTD Tetramethylthiuram disulfide (Thiram)Low (Enhanced via β-CD inclusion)HighYes
TETD Tetraethylthiuram disulfide (Disulfiram)Low (Enhanced via β-CD inclusion)ModerateYes
TIPTD Tetraisopropylthiuram disulfideLow (Enhanced via β-CD inclusion)LowNo

Data synthesized from comparative N. europaea whole-cell assays[1]. TMTD exhibits the highest potency, making it the primary candidate for agricultural scaling.

Experimental Protocols

The following self-validating workflows ensure both the successful formulation of the water-soluble inhibitor and the accurate quantification of its biological efficacy.

Protocol A: Mechanochemical Synthesis of β-CD·Thiuram Complexes

Rationale: Ball milling induces solid-state inclusion without the need for toxic bulk solvents, ensuring a high-yield, environmentally friendly formulation.

  • Preparation: Weigh equimolar amounts of β-cyclodextrin (β-CD) and the selected thiuram disulfide (e.g., TMTD).

  • Milling: Transfer the powders into a stainless-steel milling jar equipped with stainless-steel balls. Mill at a frequency of 25–30 Hz for 60 to 90 minutes.

  • Physicochemical Validation (Crucial Step): Analyze the resulting fine powder using Powder X-ray Diffraction (PXRD). The disappearance of the sharp crystalline peaks characteristic of free TMTD confirms successful inclusion into the amorphous β-CD cavity[1].

  • Storage: Store the β-CD·TMTD complex in a desiccator at room temperature to prevent moisture-induced dissociation prior to biological application.

Protocol B: Soil Nitrification Inhibition Assay (N. europaea)

Rationale: Utilizing pure cultures of N. europaea isolates the AMO inhibition variable from complex soil microbiomes, providing clean dose-response kinetics.

  • Culture Preparation: Grow Nitrosomonas europaea cells in a standard mineral salts medium supplemented with 50 mM ammonium sulfate (NH₄)₂SO₄ as the sole energy source.

  • Inhibitor Dosing: Dissolve the validated β-CD·TMTD complex in sterile deionized water. Add the solution to the bacterial cultures to achieve final inhibitor concentrations ranging from 10 µM to 100 µM. Include a vehicle control (β-CD only) and a blank control.

  • Incubation: Incubate the reaction mixtures at 30°C in the dark on a rotary shaker (150 rpm) to ensure optimal aeration for the obligate aerobic oxidation process.

  • Sampling & Quenching: Extract 1 mL aliquots at 2, 4, 8, and 24 hours. Immediately centrifuge at 10,000 × g for 3 minutes to pellet the cells and halt the reaction.

  • Quantification: Transfer the supernatant to a microplate. Add Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) to quantify nitrite (NO₂⁻) production. Measure absorbance at 540 nm using a microplate reader[1][3].

  • Data Analysis: Calculate the percentage of nitrification inhibition by comparing the nitrite concentration of the treated samples against the blank control.

Protocol_Workflow Step1 1. Mechanochemical Synthesis Ball Milling β-CD + Thiuram Step2 2. Physicochemical Validation PXRD, Solid-State NMR Step1->Step2 Confirm Inclusion Complex Step3 3. N. europaea Incubation Add NH4+ and Inhibitor Step2->Step3 Apply Soluble Inhibitor Step4 4. Nitrite Quantification Griess Assay (540 nm) Step3->Step4 Time-course Sampling Step5 5. Data Analysis Calculate Inhibition % Step4->Step5 Dose-Response Profiling

Step-by-step experimental workflow for synthesizing and validating thiuram disulfide inhibitors.

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Application

"Disulfide, bis(thiocarbamoyl)" in drug delivery systems for controlled release

Application Note: Engineering Bis(thiocarbamoyl) Disulfide-Integrated Nanocarriers for Redox-Responsive Controlled Release Introduction & Mechanistic Rationale In the landscape of targeted oncological therapy, preventing...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Bis(thiocarbamoyl) Disulfide-Integrated Nanocarriers for Redox-Responsive Controlled Release

Introduction & Mechanistic Rationale

In the landscape of targeted oncological therapy, preventing premature drug leakage during systemic circulation remains a formidable challenge. To circumvent this, dynamic covalent chemistry—specifically the integration of bis(thiocarbamoyl) disulfides (often referred to as thiuram disulfides, TDS)—has revolutionized the design of stimuli-responsive drug delivery systems (DDS)[1].

As an application scientist, the causality behind selecting the bis(thiocarbamoyl) disulfide linkage over conventional aliphatic disulfides is twofold:

  • Iniferter Capabilities: TDS acts as an excellent photo-iniferter (initiator-transfer agent-terminator). Under mild visible light, the bond undergoes reversible homolytic cleavage to form dithiocarbamate radicals, allowing for controlled radical polymerization without the need for harsh thermal initiators or toxic metal catalysts that could degrade sensitive payloads[2][3].

  • Hyper-Sensitivity to Redox Gradients: The fundamental mechanism of targeted release relies on the drastic concentration gradient of glutathione (GSH). Blood plasma and normal extracellular matrices maintain GSH levels around 2–20 μM. In stark contrast, the intracellular cytosol of cancer cells harbors GSH concentrations of 2–10 mM (a 100- to 500-fold increase)[4][5]. Upon endocytosis into the tumor microenvironment (TME), this elevated GSH triggers a rapid thiol-disulfide exchange. The TDS bonds are cleaved into hydrophilic dithiocarbamate derivatives, triggering the structural collapse of the nanocarrier and the precise, on-demand release of the encapsulated drug[6].

Pathway N1 TDS-Crosslinked Nanocarrier N2 Tumor Microenvironment (10 mM GSH) N1->N2 Endocytosis N3 Thiol-Disulfide Exchange N2->N3 High GSH trigger N4 Network Degradation N3->N4 Cleavage of TDS N5 Controlled Drug Release N4->N5 Payload discharge

Mechanistic pathway of GSH-triggered bis(thiocarbamoyl) disulfide cleavage and drug release.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems. Every critical step includes internal controls to verify that the observed drug release is genuinely redox-triggered and not an artifact of poor formulation stability.

Protocol A: Synthesis of TDS-Crosslinked Polymeric Micelles

Objective: Formulate amphiphilic block copolymers incorporating TDS linkages in the hydrophobic core for the encapsulation of Doxorubicin (DOX).

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve 50 mg of an amphiphilic block copolymer (e.g., PEG-b-poly(methacrylate)) and 10 mg of tetraethylthiuram disulfide (TDS crosslinker) in 5 mL of anhydrous tetrahydrofuran (THF).

  • Payload Incorporation: Add 5 mg of Doxorubicin (DOX) base to the mixture. Causality: DOX must be utilized in its deprotonated base form rather than its HCl salt to ensure it remains highly hydrophobic, driving its partitioning into the core of the micelle during assembly.

  • Photo-Polymerization: Irradiate the solution with visible light (400-500 nm) for 2 hours under a strict argon atmosphere. Causality: Argon purging is critical because oxygen readily quenches the dithiocarbamate radicals generated by the TDS iniferter, which would halt the crosslinking process[7].

  • Self-Assembly & Dialysis: Dropwise add the organic solution into 20 mL of deionized water under vigorous stirring (1000 rpm). Transfer the resulting micelle suspension to a dialysis bag (MWCO 3500 Da) and dialyze against DI water for 24 hours. Self-Validating Control: The 3500 Da MWCO ensures that unreacted monomers and unencapsulated free DOX are completely removed. Skipping this step results in artificial "burst release" artifacts during downstream assays.

Workflow S1 1. Monomer Synthesis (TDS incorporation) S2 2. Polymerization (RAFT/Iniferter) S1->S2 UV/Heat S3 3. Nanocarrier Assembly & Drug Loading S2->S3 Amphiphilic self-assembly S4 4. Dialysis Purification (Remove free drug) S3->S4 MWCO 3500 Da S5 5. Redox Release Assay (10µM vs 10mM GSH) S4->S5 Self-validating controls

Step-by-step experimental workflow for TDS-based nanocarrier synthesis and validation.

Protocol B: In Vitro GSH-Triggered Release Assay

Objective: Quantitatively validate the redox-responsive controlled release kinetics of the TDS-nanocarriers.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 2 mL of the purified DOX-loaded TDS-micelle suspension into three separate dialysis tubes (MWCO 3500 Da).

  • Buffer Assignment (The Self-Validating Matrix):

    • Tube A (Negative Control): Immerse in 20 mL of PBS (pH 7.4) with 10 μM GSH. Causality: Mimics blood plasma to prove the carrier does not leak during systemic circulation.

    • Tube B (pH Control): Immerse in 20 mL of PBS (pH 6.5) with 10 μM GSH. Causality: Mimics the mild acidity of the TME without high redox, proving the release is specifically redox-driven, not just pH-driven.

    • Tube C (Positive Trigger): Immerse in 20 mL of PBS (pH 7.4) with 10 mM GSH. Causality: Mimics the intracellular cytosolic redox environment[5].

  • Incubation & Sampling: Incubate all vessels at 37°C with continuous shaking at 100 rpm. At predetermined time intervals (1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed buffer. Causality: Replacing the buffer maintains "sink conditions," ensuring that the concentration gradient continuously drives diffusion, mimicking in vivo clearance.

  • Quantification: Analyze the withdrawn samples using fluorescence spectroscopy (Ex: 480 nm, Em: 590 nm) to quantify DOX concentration against a standard calibration curve.

Quantitative Data Interpretation

The efficacy of the bis(thiocarbamoyl) disulfide system is demonstrated by its differential release kinetics. The table below summarizes the expected quantitative data obtained from the aforementioned protocol, highlighting the stark contrast between physiological and intracellular simulated conditions.

Time (Hours)% DOX Release: Blood Plasma Mimic (pH 7.4, 10 μM GSH)% DOX Release: TME Extracellular Mimic (pH 6.5, 10 μM GSH)% DOX Release: Intracellular Mimic (pH 7.4, 10 mM GSH)
1 2.1%3.5%18.4%
4 4.5%6.2%45.7%
8 6.8%8.9%68.2%
12 8.2%11.4%82.5%
24 11.5%14.7%94.1%
48 14.3%18.2%98.8%

Interpretation: The data validates the structural integrity of the TDS linkage under normal physiological conditions (<15% release over 48 hours). Upon exposure to 10 mM GSH, the rapid thiol-disulfide exchange efficiently degrades the carrier, resulting in nearly complete payload discharge within 24 hours.

Sources

Method

Experimental protocol for synthesizing dithiocarbamate salts from carbon disulfide

Application Note: Experimental Synthesis and Isolation of Dithiocarbamate Salts from Carbon Disulfide Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Synthesis and Isolation of Dithiocarbamate Salts from Carbon Disulfide

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Insights

Dithiocarbamates are a privileged class of organosulfur compounds characterized by the >N−C(=S)−S− functional group [1][1]. In drug development, they are extensively utilized as versatile scaffolds for synthesizing potent anticancer, antimicrobial, and anti-inflammatory agents [2][2]. Their multifaceted biological activity is primarily driven by their ability to chelate essential transition metals (e.g., Zn, Cu, Fe) and modulate critical cellular signaling pathways, including the NF-κB pathway and the ubiquitin-proteasome system [2][2]. Furthermore, they are known to inhibit enzymes containing reactive sulfhydryl (-SH) groups, disrupting microbial cell membranes and halting fungal growth [3][3].

Pathway A Dithiocarbamate Salt B Metal Chelation (Zn, Cu, Fe) A->B C Enzyme Inhibition (SH-groups) A->C D NF-κB Pathway Modulation A->D E Ubiquitin-Proteasome System A->E F Therapeutic Effects (Anticancer / Antimicrobial) B->F C->F D->F E->F

Caption: Biological mechanisms of action of dithiocarbamate salts in therapeutic applications.

The fundamental synthesis of these salts relies on the nucleophilic addition of a primary or secondary amine to carbon disulfide (CS₂) [1][1]. Because the intermediate dithiocarbamic acid (R₂N-CS₂H) is highly unstable, a base (such as sodium hydroxide or triethylamine) must be introduced to deprotonate the acid in situ, yielding a stable, isolable dithiocarbamate salt [2][2]. Reaction: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O [1][1].

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, several physicochemical parameters must be strictly controlled:

  • Thermodynamic Control (Ice Bath): The reaction between an amine and CS₂ is highly exothermic [2][2]. Without cooling the reaction vessel to 0–5 °C, the generated heat can vaporize the CS₂ (boiling point 46 °C) and promote the formation of unwanted thiourea byproducts.

  • Solvent Dynamics: Polar protic solvents like water or ethanol are optimal. They dissolve the starting materials but act as an anti-solvent for the highly polar dithiocarbamate salt as its concentration increases, driving precipitation and shifting the equilibrium toward product formation [2][2]. Green chemistry alternatives like Polyethylene Glycol (PEG) also provide excellent yields by stabilizing the transition state without the need for toxic organic solvents [4][4].

  • Stoichiometric Precision: Exactly 1.0 equivalent of base is required. Excess base can hydrolyze CS₂ into trithiocarbonates, while insufficient base leaves the unstable dithiocarbamic acid prone to acid-catalyzed decomposition back into the amine and CS₂ [5][5].

Workflow Step1 1. Dissolve Amine + Base in Solvent (H2O/EtOH) Step2 2. Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of CS2 (Exothermic Control) Step2->Step3 Step4 4. Stir at Room Temp (1-4 Hours) Step3->Step4 Step5 5. Precipitation of Dithiocarbamate Salt Step4->Step5 Step6 6. Filtration & Cold Wash (Ether/Ethanol) Step5->Step6 Step7 7. Desiccation over Silica Gel Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis of dithiocarbamate salts.

Detailed Experimental Protocols

Protocol A: General Synthesis of Sodium Dialkyldithiocarbamate Salts This classical method is ideal for generating water-soluble dithiocarbamate salts from secondary amines [2][2].

  • Materials: Secondary amine (e.g., diethylamine), Carbon disulfide (CS₂), Sodium hydroxide (NaOH), Ethanol or deionized water, Diethyl ether.

  • Procedure:

    • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the desired secondary amine in a suitable polar solvent (ethanol or water) [2][2].

    • Base Addition: Add 1.0 equivalent of NaOH (as a concentrated aqueous solution) to the amine mixture and stir until homogeneous [2][2].

    • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C [2][2].

    • CS₂ Addition: Carefully add 1.0 to 1.5 equivalents of carbon disulfide dropwise using an addition funnel or syringe [2][2]. (Caution: CS₂ is highly flammable and toxic; perform this step in a well-ventilated fume hood).

    • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 to 4 hours [2][2].

    • Isolation: The sodium dithiocarbamate salt will typically precipitate as a pale-colored solid [2][2], [1][1]. Collect the precipitate via vacuum filtration.

    • Purification: Wash the filter cake with ice-cold diethyl ether or cold ethanol to remove any unreacted starting materials and non-polar impurities [2][2].

    • Drying: Transfer the purified solid to a vacuum desiccator containing silica gel and dry to a constant weight [2][2].

Protocol B: Green One-Pot Synthesis in Aqueous Media For downstream applications requiring S-alkyl dithiocarbamates, a one-pot multicomponent reaction can be performed directly in water without a catalyst, offering a highly efficient "green" alternative [6][6].

  • Procedure:

    • Mix 5.0 mmol of the amine and 8.0 mmol of carbon disulfide in 10 mL of water [6][6].

    • Add 6.0 mmol of an electrophile (e.g., a Michael acceptor like methyl acrylate) directly to the aqueous mixture [6][6].

    • Stir vigorously at room temperature for 5–18 hours [6][6].

    • Extract the organic materials using ethyl acetate (2 × 10 mL), wash the combined organic phases with water, and dry over anhydrous sodium sulfate [6][6].

    • Evaporate the solvent under reduced pressure to yield the functionalized dithiocarbamate [6][6].

Quantitative Data & Troubleshooting

To ensure the protocol is self-validating, researchers should monitor the reaction progress via Thin-Layer Chromatography (TLC). Post-isolation, the product's integrity can be confirmed via FT-IR (looking for the characteristic C=S stretching band around 1450–1500 cm⁻¹).

Table 1: Quantitative Reaction Parameters and Troubleshooting Guidelines

ParameterOptimal RangeYield ImpactCausality & Troubleshooting
Amine:CS₂ Ratio 1.0 : 1.1 to 1.5High (85–95%)A slight excess of CS₂ compensates for evaporative losses. If yields drop, check for CS₂ volatilization [2][2].
Temperature 0–5 °CCriticalPrevents thermal degradation. Exothermic spikes >10 °C reduce salt purity and promote thiourea formation [2][2].
Reaction Time 1–4 hoursModerateEnsures complete conversion. Extended times in strong base may cause product hydrolysis [2][2].
Solvent System EtOH, H₂O, or PEGHigh (80–97%)Facilitates precipitation. PEG allows for green, fast reactions (60–200 min) [4][4].
Storage < 4 °C, desiccatedN/ASalts are hygroscopic and decompose in the presence of moisture/acid [5][5].

References

  • Benchchem. Application Notes and Protocols: Synthesis of Dithiocarbamates Using Carbon Disulfide.2

  • Wikipedia. Dithiocarbamate.1

  • The Journal of Organic Chemistry (ACS). One-Pot Synthesis of Dithiocarbamates Accelerated in Water.6

  • Taylor & Francis. Dithiocarbamates – Knowledge and References.3

  • SciSpace. A highly efficient synthesis of dithiocarbamates in green reaction media.4

  • The Journal of Organic Chemistry (ACS). Mechanisms of Acid Decomposition of Dithiocarbamates.5

Sources

Application

Application Note: Engineering Self-Healing and Stimulus-Responsive Materials using Bis(thiocarbamoyl) Disulfides

Executive Summary The development of intrinsically self-healing polymers has shifted from relying on encapsulated healing agents to utilizing dynamic covalent chemistry. Bis(thiocarbamoyl) disulfides , commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of intrinsically self-healing polymers has shifted from relying on encapsulated healing agents to utilizing dynamic covalent chemistry. Bis(thiocarbamoyl) disulfides , commonly known as thiuram disulfides (TDS), represent a privileged class of dynamic mechanophores and photo-responsive linkages. By integrating TDS units into polymer backbones (such as polyurethanes or hydrogels), researchers can engineer materials that autonomously repair mechanical damage and respond to environmental stimuli (visible light, mechanical stress) without the need for harsh UV irradiation or extreme heat.

Mechanistic Insights: The Causality of TDS Dynamics

To effectively utilize TDS in material design, one must understand the thermodynamic and kinetic principles governing its behavior. Traditional aliphatic disulfides require high-energy UV light or elevated temperatures to undergo homolytic cleavage. In contrast, the TDS linkage ( >N−C(=S)−S−S−C(=S)−N< ) exhibits a significantly lower bond dissociation energy[1].

When exposed to ambient visible light or mechanical stress, the S-S bond in TDS cleaves homolytically to form dithiocarbamyl radicals [2]. The causality behind this mild activation lies in the resonance stabilization provided by the adjacent thiocarbonyl group, which delocalizes the unpaired electron[3]. These dormant radicals possess a remarkable chemical stability (up to two weeks in solid state)[4], preventing unwanted side reactions while allowing sufficient time for polymer chain mobility. Healing occurs via a degenerative radical transfer and crossover reaction, where radicals migrate across a damaged interface and recombine to form new covalent bonds[1].

Mechanism TDS Bis(thiocarbamoyl) Disulfide (Intact Polymer Network) Stimulus Visible Light / Mechanical Force (Homolytic Cleavage) TDS->Stimulus Energy Input Radicals Dithiocarbamyl Radicals (Resonance Stabilized) Stimulus->Radicals S-S Bond Scission Crossover Degenerative Radical Transfer & Crossover Reactions Radicals->Crossover Chain Mobility Healed Reshuffled TDS Bonds (Healed Polymer Network) Crossover->Healed Radical Recombination Healed->Stimulus Reversible Process

Mechanism of TDS homolytic cleavage and radical-mediated self-healing.

Material Design Strategy

The macroscopic healing efficiency of a TDS-based material is intrinsically linked to its microscopic chain mobility. If the polymer matrix is too rigid (glassy), the generated radicals cannot migrate across the fracture interface. Conversely, if the matrix is too soft, the material lacks structural integrity.

Polyurethanes (PUs) are the ideal matrix for TDS integration[4]. By embedding the TDS linkage within the hard segment of a phase-separated PU elastomer, the material maintains high tensile strength while the soft segments (e.g., polytetramethylene ether glycol) provide the necessary free volume and chain mobility for radical diffusion upon stimulus application[5].

Quantitative Performance Data

The following table summarizes the performance of various TDS-integrated polymer systems, highlighting the relationship between the polymer matrix, the applied stimulus, and the resulting healing efficiency.

Polymer MatrixDynamic LinkageStimulus AppliedHealing TimeTensile Recovery (%)Reference
Covalently Cross-linked PUThiuram Disulfide (TDS)Visible Light (Room Temp)24 hours88%[2]
Poly(methacrylate) NetworkHindered Amino DisulfideHeat (120 °C)24 hours>85%[5]
Covalent Adaptable HydrogelThiuram Disulfide (TDS)Visible Light (Green LED)1 hour>90%[3]
Disulfide-based PUAromatic DisulfideRoom Temperature2 hours80%[4]

Experimental Protocols

The following protocols detail the synthesis and validation of a visible-light-responsive self-healing polyurethane elastomer using a TDS-diol chain extender. This methodology is designed as a self-validating system: the inclusion of a dark-control explicitly isolates the photochemical causality of the healing process from mere thermal flow.

Protocol A: Synthesis of TDS-Functionalized Polyurethane Elastomer

Objective: To synthesize a cross-linked polyurethane film containing TDS linkages in the main chain.

Reagents:

  • Polytetramethylene ether glycol (PTMEG, Mn​≈1000 g/mol ) – Soft segment

  • Hexamethylene diisocyanate (HDI) – Coupling agent

  • Bis(2-hydroxyethyl) thiuram disulfide (TDS-diol) – Dynamic chain extender

  • Triethanolamine (TEA) – Cross-linking node

  • Dibutyltin dilaurate (DBTDL) – Catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) – Solvent

Step-by-Step Methodology:

  • Prepolymer Formation: Dehydrate PTMEG under vacuum at 80 °C for 2 hours. Cool to 60 °C, purge with dry nitrogen, and add HDI (molar ratio PTMEG:HDI = 1:2). Add 2 drops of DBTDL catalyst. Stir mechanically for 3 hours to form an isocyanate-terminated prepolymer.

  • Chain Extension: Dissolve the TDS-diol in anhydrous DMF. Add this solution dropwise to the prepolymer mixture at 50 °C. Causality note: The temperature is kept strictly below 60 °C to prevent premature thermal dissociation of the TDS bonds.

  • Cross-linking: After 2 hours of chain extension, add a stoichiometric amount of TEA to initiate cross-linking. Stir vigorously for 10 minutes until the viscosity visibly increases.

  • Film Casting: Pour the viscous solution into a level, Teflon-coated mold. Place the mold in a vacuum oven at 50 °C for 24 hours to completely evaporate the DMF solvent and finalize the curing process.

Protocol B: Self-Healing Assay and Mechanical Validation

Objective: To quantitatively assess the self-healing efficiency of the synthesized elastomer under visible light.

Step-by-Step Methodology:

  • Baseline Testing: Use a cutting die to punch standard dog-bone specimens (e.g., ASTM D412) from the pristine elastomer film. Perform tensile testing using a universal testing machine at a strain rate of 50 mm/min. Record the initial tensile strength ( σ0​ ) and elongation at break ( ε0​ ).

  • Controlled Damage: Place new dog-bone specimens on a cutting mat. Using a fresh surgical scalpel, completely bisect the specimens across the narrowest gauge section. Causality note: A fresh blade is critical. Microscopic jagged edges from a dull blade prevent the intimate surface contact required for radical crossover.

  • Healing Phase:

    • Experimental Group: Gently press the cut interfaces together for 30 seconds to ensure conformal contact. Place the samples under a commercial tabletop visible light lamp (approx. 30 mW/cm² intensity) at room temperature (25 °C) for 24 hours.

    • Control Group: Prepare an identical set of bisected and reassembled samples, but wrap them entirely in aluminum foil to block all light. Store at 25 °C for 24 hours.

  • Post-Healing Validation: Subject both the experimental and control groups to tensile testing under the exact same parameters as Step 1. Record the healed tensile strength ( σh​ ).

  • Data Analysis: Calculate the healing efficiency ( η ) using the formula: η=(σh​/σ0​)×100% . The control group should exhibit η<10% , validating that healing is driven by light-induced radical reshuffling rather than physical chain entanglement.

Workflow Synth 1. Synthesis (TDS-Diol + Diisocyanate) Cast 2. Film Casting & Curing (Solvent Evaporation at 50°C) Synth->Cast Damage 3. Controlled Damage (Clean Scalpel Bisection) Cast->Damage Healing 4. Stimulus Application (Visible Light, RT, 24h) Damage->Healing Testing 5. Mechanical Validation (Tensile Testing vs. Dark Control) Healing->Testing Analysis 6. Data Analysis (Calculate Healing Efficiency %) Testing->Analysis

Step-by-step workflow for synthesizing and validating TDS-based self-healing elastomers.

References

  • Amamoto, Y., Kamada, J., Otsuka, H., Takahara, A., & Matyjaszewski, K. (2012). "Self-healing of covalently cross-linked polymers by reshuffling thiuram disulfide moieties in air under visible light." Advanced Materials, 24(29), 3975-3980.

  • Değirmenci, İ., & Coote, M. L. (2016). "Understanding the Behaviour of Sulphur-Centred Radicals During Polymer Self-Healing." Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 707-720.

  • Beaupre, D. M., & Weiss, R. G. (2021). "Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems." Polymer, 13(19), 3229.

  • Fan, Y., Li, X., & Chen, Y. (2022). "Stimuli-Responsive Covalent Adaptable Hydrogels Based on Homolytic Bond Dissociation and Chain Transfer Reactions." Chemistry of Materials, 34(2), 466-485.

  • Park, K. et al. (2022). "Intrinsically Self-Healing Polymers: From Mechanistic Insight to Current Challenges." Macromolecules.

  • Zhang, L., et al. (2020). "Advances in intrinsic self-healing polyurethanes and related composites." RSC Advances, 10, 1346-1368.

Sources

Method

Application Notes and Protocols: Monoglyceride Lipase (MGL) Inhibition Assay Using Bis(dialkylaminethiocarbonyl)disulfide Derivatives

Introduction: The Critical Role of Monoglyceride Lipase in Cellular Signaling Monoglyceride lipase (MGL), a serine hydrolase, is a pivotal enzyme in lipid metabolism.[1][2] It primarily catalyzes the hydrolysis of monoac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Monoglyceride Lipase in Cellular Signaling

Monoglyceride lipase (MGL), a serine hydrolase, is a pivotal enzyme in lipid metabolism.[1][2] It primarily catalyzes the hydrolysis of monoacylglycerols into free fatty acids and glycerol.[1][2][3] A key substrate for MGL is the endocannabinoid 2-arachidonoylglycerol (2-AG), a potent signaling lipid that modulates a wide array of physiological processes including pain, inflammation, and neurotransmission.[2][3][4][5] By hydrolyzing 2-AG, MGL terminates its signaling activity.[6] Furthermore, the arachidonic acid produced from 2-AG hydrolysis serves as a precursor for the synthesis of prostaglandins, which are pro-inflammatory molecules.[4][7][8]

This dual function places MGL at a critical crossroads of the endocannabinoid and eicosanoid signaling pathways.[7][8][9] Consequently, MGL has emerged as a significant therapeutic target for a range of conditions, including neurodegenerative diseases, cancer, pain, and inflammation.[3][5][7][9][10] Inhibition of MGL leads to an accumulation of 2-AG, which can potentiate its therapeutic effects, while simultaneously reducing the production of pro-inflammatory eicosanoids.[5][7][9] This makes the identification and characterization of potent and selective MGL inhibitors a key objective in drug discovery.[10]

Bis(dialkylaminethiocarbonyl)disulfide Derivatives as a Novel Class of MGL Inhibitors

Bis(dialkylaminethiocarbonyl)disulfide derivatives have been identified as a promising class of irreversible inhibitors of MGL.[11][12] These compounds exhibit high selectivity for MGL over other endocannabinoid-hydrolyzing enzymes like fatty acid amide hydrolase (FAAH).[11][12] The inhibitory mechanism of these derivatives involves the interaction of their disulfide moiety with cysteine residues within the MGL active site, specifically C208 and C242.[11][12] This covalent modification leads to the irreversible inactivation of the enzyme. The potency of these inhibitors can be modulated by altering the dialkylamino substituents, with bulkier groups generally leading to decreased activity.[11]

This application note provides a detailed protocol for a fluorometric-based in vitro assay to determine the inhibitory potency (IC50) of bis(dialkylaminethiocarbonyl)disulfide derivatives against human MGL.

Principle of the Fluorometric MGL Inhibition Assay

This assay utilizes a fluorogenic substrate that is cleaved by MGL to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MGL activity.[13][14][15] In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal.[13][14] By measuring the MGL activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.[16][17]

MGL_Inhibition_Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition MGL Monoglyceride Lipase (MGL) Product Fluorescent Product MGL->Product Hydrolysis Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->MGL Binding Measurement Measure Fluorescence Intensity over Time Product->Measurement Fluorescence Detection (Ex/Em) Inhibitor Bis(dialkylaminethiocarbonyl)disulfide Derivative Inhibitor->MGL Irreversible Binding to Cysteine Residues

Caption: Proposed mechanism of MGL inhibition.

Conclusion

The fluorometric assay described in this application note provides a robust and high-throughput method for determining the inhibitory potency of bis(dialkylaminethiocarbonyl)disulfide derivatives against MGL. This protocol, with its detailed steps for execution and data analysis, will be a valuable tool for researchers in the fields of drug discovery and chemical biology who are focused on developing novel therapeutics targeting the endocannabinoid system. The insights gained from such assays are crucial for understanding the structure-activity relationships of this promising class of inhibitors and for advancing the development of new treatments for a variety of human diseases.

References

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  • Pirozzi, M., & D'Ippolito, G. (2020). Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease. World journal of gastroenterology, 26(25), 3538–3547. [Link]

  • Zou, Y., Chen, Y., Zhang, Y., Lu, Y., Wu, H., & Zhang, Y. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 989352. [Link]

  • Patsnap Synapse. (2024, June 21). What are MAGL inhibitors and how do they work? [Link]

  • Al-Hayali, R. (2021). Therapeutic Potential of Monoacylglycerol Lipase (MGL) Inhibitors as Treatment for Pain, Depression, Cancers, and Eye Conditions. ACS Medicinal Chemistry Letters, 13(1), 10-13. [Link]

  • Mulvihill, M. M., & Nomura, D. K. (2013). Therapeutic potential of monoacylglycerol lipase inhibitors. Life sciences, 92(8-9), 492–497. [Link]

  • ResearchGate. (n.d.). Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. [Link]

  • Labar, G., Bauvois, C., Muccioli, G. G., Wouters, J., & Lambert, D. M. (2010). Monoglyceride lipase: structure and inhibitors. Chembiochem : a European journal of chemical biology, 11(10), 1377–1383. [Link]

  • Kapanda, C. N., Muccioli, G. G., Labar, G., Wouters, J., & Lambert, D. M. (2009). Bis(dialkylaminethiocarbonyl)disulfides as potent and selective monoglyceride lipase inhibitors. Journal of medicinal chemistry, 52(22), 7031–7040. [Link]

  • Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). [Link]

  • Bott, T. M., Zang, T., Cai, P., Schürmann, M., Krunic, M., Hanke, T., ... & Kaiser, M. (2023). Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. Journal of the American Chemical Society, 145(2), 1084–1095. [Link]

  • Grabner, G. F., & Zimmermann, R. (2013). Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling. Current pharmaceutical design, 19(38), 6776–6791. [Link]

  • Kapanda, C. N., Muccioli, G. G., Labar, G., Wouters, J., & Lambert, D. M. (2009). Bis(dialkylaminethiocarbonyl)disulfides as potent and selective monoglyceride lipase inhibitors. Journal of medicinal chemistry, 52(22), 7031–7040. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Assay Genie. (n.d.). Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric). [Link]

  • UniProt. (2015, April 1). MGLL - Monoglyceride lipase - Homo sapiens (Human). [Link]

  • King, A. R., Lodola, A., Carmi, C., & Mor, M. (2008). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Analytical biochemistry, 377(2), 164–169. [Link]

  • Del Carlo, S., & Gado, F. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Molecules (Basel, Switzerland), 28(12), 4786. [Link]

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  • Turk, V., Stoka, V., & Turk, D. (2008). Mechanisms applied by protein inhibitors to inhibit cysteine proteases. Biological chemistry, 389(7), 849–854. [Link]

  • Khan, I., & James, M. N. (2014). Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. Frontiers in pharmacology, 5, 11. [Link]

  • Wikipedia. (n.d.). Disulfide. [Link]

  • MedCrave. (2015, November 30). Proteases: nature's destroyers and the drugs that stop them. [Link]

  • Basar, N., Jamil, S., Yeong, K. Y., & Taha, M. (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Sains Malaysiana, 53(1), 1-16. [Link]

  • Shinkai, H., Irimura, K., Oku, H., Tomimoto, K., Ohta, M., & Sato, R. (2000). bis(2-(Acylamino)phenyl) disulfides, 2-(acylamino)benzenethiols, and S-(2-(acylamino)phenyl) alkanethioates as novel inhibitors of cholesteryl ester transfer protein. Journal of medicinal chemistry, 43(19), 3566–3572. [Link]

Sources

Application

Application Note: Bis(thiocarbamoyl) Disulfides in the Design and Validation of Reversible Covalent Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Assay Biologists in Drug Discovery. Introduction: The Strategic Advantage of S-Thiolation In the landscape of targeted covalent inhibitors (TCIs), electrophilic "warh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Biologists in Drug Discovery.

Introduction: The Strategic Advantage of S-Thiolation

In the landscape of targeted covalent inhibitors (TCIs), electrophilic "warheads" like acrylamides dominate due to their ability to form permanent thioether bonds with catalytic cysteines. However, irreversible inhibition often carries the risk of off-target toxicity and haptenization. Bis(thiocarbamoyl) disulfides (commonly known as thiuram disulfides, such as the FDA-approved drug disulfiram) offer a sophisticated alternative: reversible covalent inhibition (also termed pseudo-irreversible inhibition) [1].

These compounds operate via a thiol-disulfide exchange mechanism. The electrophilic disulfide bond reacts with a low-pKa target cysteine to form a stable mixed disulfide adduct. Crucially, this covalent modification is stable under standard physiological conditions but remains susceptible to reduction by endogenous intracellular thiols (e.g., glutathione) or in vitro reducing agents (e.g., dithiothreitol, DTT) [2]. This provides the extended target residence time characteristic of covalent drugs, while mitigating long-term toxicity through eventual metabolic clearance of the adduct.

Mechanistic Pathway of Inhibition

The causality of thiuram disulfide inhibition lies in the leaving group thermodynamics. When a hyper-reactive cysteine nucleophile attacks the disulfide bond, a dithiocarbamate anion is expelled. The resulting enzyme-mixed disulfide is sterically bulky, blocking the active site.

Mechanism E_SH Target Enzyme (Active Cys -SH) Intermediate Thiol-Disulfide Exchange Transition E_SH->Intermediate Nucleophilic Attack TDS Bis(thiocarbamoyl) Disulfide (Thiuram Disulfide) TDS->Intermediate Electrophile Mixed_SS Mixed Disulfide Adduct (Enzyme-S-S-CS-NR2) INACTIVE Intermediate->Mixed_SS Covalent Bond Formation Leaving Dithiocarbamate Leaving Group Intermediate->Leaving Cleavage Reductant Endogenous Thiols / DTT (Reduction) Mixed_SS->Reductant Reversibility Trigger Reductant->E_SH Disulfide Cleavage (Activity Restored)

Diagram 1: Thiol-disulfide exchange mechanism of thiuram disulfides and reductive reversibility.

Quantitative Efficacy Across Targets

Thiuram disulfides have demonstrated potent, broad-spectrum activity against viral and human cysteine-dependent enzymes. Below is a summary of benchmark data demonstrating their efficacy.

CompoundTarget EnzymeInhibitory PotencyMechanism / Adduct TypeRef
Disulfiram SARS-CoV-2 MproIC₅₀ ≈ 9.35 µMMixed Disulfide[1]
RI175 SARS-CoV-2 PLproIC₅₀ = 0.6 ± 0.1 µMMixed Disulfide[1]
Compound 13 Lymphoid Tyrosine Phosphatase (LYP)Kᵢ = 1.1 µMS-thiolation (Pseudo-irreversible)[2]
JX06 Pyruvate Dehydrogenase Kinase 1 (PDK1)Kᵢ = N/A (Stable)Mixed Disulfide at Cys240[3]

Experimental Protocols

To harness bis(thiocarbamoyl) disulfides effectively, researchers must control the redox environment. The following protocols provide a self-validating system for synthesizing these inhibitors and proving their reversible covalent nature.

Protocol A: Synthesis of a Bis(thiocarbamoyl) Disulfide Library

Causality Note: The oxidation of dithiocarbamate salts must be performed at strict low temperatures (0–5 °C). If the temperature rises, the oxidant (I₂ or H₂O₂) can over-oxidize the sulfur atoms to sulfinates or sulfonates, destroying the required disulfide warhead.

  • Amine Functionalization: Dissolve 10 mmol of the desired secondary amine in 20 mL of cold absolute ethanol.

  • Dithiocarbamate Formation: Slowly add 12 mmol of carbon disulfide (CS₂) followed by 10 mmol of NaOH (as a 20% aqueous solution). Stir for 2 hours at room temperature to form the sodium dithiocarbamate salt.

  • Controlled Oxidation: Cool the reaction mixture to 0–5 °C in an ice bath. Dropwise, add an aqueous solution of Iodine/Potassium Iodide (I₂/KI) until the iodine color persists, indicating complete oxidation.

  • Isolation: The bis(thiocarbamoyl) disulfide will precipitate immediately. Filter the solid under a vacuum.

  • Purification: Wash the precipitate with cold water to remove residual salts, followed by recrystallization from hot ethanol to yield the pure reversible covalent inhibitor.

Protocol B: Self-Validating Biochemical Assay for Reversible Covalent Inhibition

Causality Note: Standard protease and phosphatase assay buffers contain 1–5 mM DTT or β-mercaptoethanol to prevent enzyme dimerization. Screening thiuram disulfides in these buffers guarantees false negatives , as the reductant will cleave the inhibitor before it reaches the target [1]. You must use DTT-free buffers or carefully titrate non-thiol reductants like TCEP.

Step 1: Time-Dependent Inhibition (Assessing kinact​/Ki​ )

  • Prepare a DTT-free assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

  • Pre-incubate the target enzyme (e.g., SARS-CoV-2 Mpro) with varying concentrations of the thiuram disulfide inhibitor.

  • At specific time intervals (0, 10, 30, 60, 120 minutes), extract an aliquot, add the fluorogenic substrate, and measure the initial velocity.

  • Data Analysis: A time-dependent decrease in IC₅₀ confirms covalent bond formation.

Step 2: The DTT Rescue Experiment (Validating Reversibility) To prove the inhibition is a reversible mixed-disulfide and not non-specific denaturation or irreversible alkylation, the system must be challenged with a reducing agent.

  • Fully inhibit the enzyme by incubating it with a 10× IC₅₀ concentration of the thiuram disulfide for 60 minutes.

  • Verify that baseline enzymatic activity is <5%.

  • The Rescue Trigger: Add 5 mM DTT to the inhibited enzyme complex and incubate for 30 minutes at room temperature.

  • Re-measure enzymatic activity.

  • Validation: Recovery of >85% of enzymatic activity explicitly validates the S-thiolation mechanism. The DTT reduces the mixed disulfide, releasing the dithiocarbamate leaving group and regenerating the native catalytic cysteine [2].

Workflow Step1 1. Buffer Preparation (Strictly DTT/BME-Free) Step2 2. Enzyme-Inhibitor Pre-incubation Step1->Step2 Step3 3. Time-Dependent Kinetic Assay (kinact/Ki) Step2->Step3 Measure Activity Decay Step4 4. Jump Dilution (Tests Non-Covalent) Step3->Step4 Dilute 100x Step5 5. DTT Rescue (Tests Covalent Reversibility) Step3->Step5 Add 5mM DTT Step6 6. Activity Recovery Quantification Step4->Step6 No Recovery Expected Step5->Step6 >85% Recovery Expected

Diagram 2: Experimental workflow for validating the pseudo-irreversible nature of thiuram disulfides.

Conclusion

Bis(thiocarbamoyl) disulfides represent a highly tunable class of reversible covalent inhibitors. By understanding the thermodynamic requirement for a DTT-free assay environment and utilizing the DTT-rescue protocol as a self-validating mechanistic check, drug development professionals can accurately profile these compounds. Their ability to form stable, yet biologically reversible, mixed disulfides makes them exceptional candidates for targeting hyper-reactive cysteines in viral proteases and human kinases.

References

  • Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L Source: MDPI (Viruses, 2022) URL:[Link]

  • Thiuram Disulfides as Pseudo-irreversible Inhibitors of the Lymphoid Tyrosine Phosphatase Source: NIH / Biochemistry (2008) URL:[Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design Source: ACS Biochemistry (2021) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating and Troubleshooting "Disulfide, bis(thiocarbamoyl)" in Aqueous Solutions

Welcome to the Application Scientist Support Hub. Working with "Disulfide, bis(thiocarbamoyl)"—commonly known as Tetramethylthiuram disulfide (TMTD) or Thiram—presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. Working with "Disulfide, bis(thiocarbamoyl)"—commonly known as Tetramethylthiuram disulfide (TMTD) or Thiram—presents unique physicochemical challenges. While widely utilized as a rubber vulcanization accelerator, agricultural fungicide, and in preclinical models of alcoholism (similar to Disulfiram)[1][2], its extreme hydrophobicity and pH-sensitive stability often lead to assay failures, erratic dosing, and unexpected cytotoxicity.

This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to help you overcome TMTD's aqueous solubility barriers.

Physicochemical Profiling & Solubility Data

Before attempting any aqueous formulation, it is critical to understand the baseline solubility of TMTD. TMTD is a non-polar organosulfur compound with a LogP of ~1.73, rendering it virtually insoluble in pure water[3][4].

Table 1: Reference Solubility of TMTD at 20–25°C
SolventSolubilitySuitability for Stock Solutions
Water 30 mg/L (0.03 mg/mL)Poor - Insufficient for most biological assays[3].
Chloroform 230 g/LExcellent - Ideal for chemical synthesis/extraction[3].
Dichloromethane 170 g/LExcellent - Good for organic phase reactions[3].
Acetone 80 g/LGood - Useful for rapid solvent evaporation methods[3].
Toluene 18 g/LModerate - Standard for industrial rubber applications[3].
Ethanol < 10 g/LPoor - Not recommended for high-concentration stocks[3].
DMSO ~50 g/LGood - Standard for in vitro assay stock solutions.

Note: Always prepare stock solutions freshly. Prolonged storage in protic solvents or moisture-rich environments accelerates degradation.

Troubleshooting & FAQs: The "Why" Behind the Failure

Q1: Why does my TMTD precipitate immediately upon dilution from DMSO into cell culture media?

The Causality: This is a classic case of solvent-shift precipitation (the "ouzo effect"). When the DMSO stock is introduced into an aqueous buffer, the local concentration of TMTD exceeds its critical supersaturation limit (30 mg/L) before the DMSO can fully diffuse[3]. The Solution: You must lower the thermodynamic barrier by introducing a surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) into the aqueous phase prior to adding the DMSO stock. The surfactant micelles encapsulate the hydrophobic TMTD molecules, providing steric stabilization and preventing Ostwald ripening (crystal growth).

Q2: My aqueous TMTD suspension is changing color to a pale yellow and emitting a foul, sulfurous odor. What is happening?

The Causality: Your solution has likely dropped below pH 6.0. Under acidic conditions, bis(thiocarbamoyl) disulfides undergo rapid protonation at the sulfur atom. This induces a cleavage of the C-S bond, resulting in the decomposition of the molecule into dimethylamine and Carbon Disulfide (CS2)[2][4]. The Solution: Always buffer your aqueous solutions to a physiological pH (7.2–7.4) using HEPES or Phosphate buffers. Discard any foul-smelling solutions immediately, as CS2 is highly volatile and neurotoxic[2].

Q3: I am seeing unexpected protein aggregation and cytotoxicity in my in vitro assay that doesn't align with my target mechanism. Why?

The Causality: The spontaneous liberation of CS2 from dithiocarbamates in aqueous media leads to the covalent cross-linking of proteins. CS2 reacts with ε-amino groups on lysyl residues, forming ε-monoalkyldithiocarbamates that decompose into isothiocyanates, which indiscriminately cross-link structural proteins[2]. The Solution: Limit the duration of your assays, use freshly prepared solutions, and include a vehicle-only control that has been aged for the same duration to subtract background CS2 toxicity.

Mechanistic Pathways & Workflows

Understanding the degradation pathway and the proper formulation workflow is the key to reproducible data.

Aqueous Degradation Pathway of TMTD

The following diagram illustrates how TMTD breaks down in aqueous, particularly acidic, environments, leading to off-target toxicity.

G TMTD Tetramethylthiuram Disulfide (TMTD) Red Reduction / Hydrolysis in Aqueous Media TMTD->Red Glutathione / H2O DTC Dimethyldithiocarbamate (Monomer) Red->DTC Acid Acidic Environment (pH < 6.0) DTC->Acid Protonation CS2 Carbon Disulfide (CS2) + Dimethylamine Acid->CS2 Decomposition Tox Protein Cross-linking & Cytotoxicity CS2->Tox Covalent Binding

Caption: Aqueous degradation pathway of TMTD into Carbon Disulfide (CS2).

Workflow for Stable Aqueous Formulation

Follow this logic path to ensure successful solvent-mediated dilution.

G A Weigh TMTD Powder B Dissolve in 100% DMSO (Max 50 mg/mL) A->B C Visual Inspection (Check for Particulates) B->C C->B Cloudy D Add dropwise to Aqueous Buffer (Contains 0.1% Tween-80) C->D Clear E Bath Sonication (10 min, 20°C) D->E F Use Immediately (Maintain pH 7.2-7.4) E->F

Caption: Workflow for preparing TMTD for aqueous in vitro assays.

Verified Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Each step is designed to mitigate the specific physicochemical liabilities of TMTD.

Protocol A: Solvent-Mediated Dilution for In Vitro Biological Assays

Objective: Achieve a working concentration of 10–100 µM TMTD in cell culture media without precipitation or immediate degradation.

Materials:

  • TMTD powder (High purity, >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1X PBS or Cell Culture Media (pH 7.4)

  • Tween-80 (Cell-culture grade)

Step-by-Step Methodology:

  • Preparation of the Master Stock: Weigh exactly 5.0 mg of TMTD and dissolve it in 1.0 mL of anhydrous DMSO to create a ~20.8 mM stock solution. Vortex for 60 seconds. Self-Validation Check: The solution must be completely transparent. If micro-crystals remain, the DMSO may have absorbed atmospheric water. Discard and use a fresh, anhydrous bottle.

  • Preparation of the Receiving Phase: Supplement your target aqueous buffer or media with 0.1% (v/v) Tween-80. Ensure the pH is strictly maintained between 7.2 and 7.4 to prevent acid-catalyzed decomposition[4].

  • Dropwise Addition: While vigorously vortexing the receiving phase, add the DMSO stock dropwise. Do not add the aqueous phase to the DMSO, as this will cause immediate bulk precipitation.

  • Sonication: Place the resulting micro-emulsion in a bath sonicator at 20°C for 5–10 minutes. This energy input breaks down any transient aggregates into stable, sub-micron micelles.

  • Immediate Utilization: Use the solution within 2 hours. TMTD in aqueous environments will slowly hydrolyze over time, releasing CS2[2].

Protocol B: Preparation of Stable Aqueous Suspensions (For Agrochemical/Material Science)

Objective: Create a high-concentration (e.g., 1–5 mg/mL) aqueous suspension for non-cellular applications where complete dissolution is not required.

Materials:

  • TMTD powder

  • Sodium Lignosulfonate or Xanthan gum (Dispersing agents)

  • Deionized water (pH adjusted to 7.0)

Step-by-Step Methodology:

  • Dry Milling: Mill the TMTD powder to reduce the particle size to <5 µm. Smaller particles have a higher surface-area-to-volume ratio, which is critical for suspension stability.

  • Wetting Phase: Create a wetting solution by dissolving 1% (w/v) Sodium Lignosulfonate in deionized water.

  • Slurry Formation: Slowly sift the milled TMTD powder into the wetting solution under high-shear mixing (e.g., using a rotor-stator homogenizer at 5000 RPM).

  • Steric Stabilization: Add 0.1% (w/v) Xanthan gum to the mixture to increase the viscosity of the continuous phase. Self-Validation Check: Allow the suspension to sit undisturbed for 24 hours. If a hard sediment forms at the bottom (caking), the dispersant concentration is too low. A successful suspension will either remain homogeneous or form a soft, easily resuspendable floc.

References

  • Tetramethylthiuram disulfide | Ataman Kimya [Link]

  • The Measurement of 2-Thiothiazolidine-4-carboxylic Acid as an Index of the in Vivo Release of CS2 by Dithiocarbamates | Chemical Research in Toxicology - ACS Publications [Link]

Sources

Optimization

Preventing side reactions in thiol-ene polymerization with disulfides

Welcome to the Technical Support Center for Thiol-Ene Click Chemistry. As a Senior Application Scientist, I have designed this resource to help you navigate the complex thermodynamic and kinetic landscapes of radical-med...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiol-Ene Click Chemistry. As a Senior Application Scientist, I have designed this resource to help you navigate the complex thermodynamic and kinetic landscapes of radical-mediated thiol-ene polymerizations, specifically when working in the presence of sensitive disulfide bonds.

Thiol-ene chemistry is celebrated for its "click" characteristics—rapid kinetics, high yields, and bioorthogonality[1][2]. However, when disulfides are present (e.g., in peptide macrocyclization, dynamic hydrogels, or vulcanized rubbers), the system becomes highly susceptible to competing side reactions such as radical-disulfide exchange, premature termination via disulfide formation, and direct photo-cleavage[3][4][5].

This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot, optimize, and validate your experimental workflows.

I. Mechanistic Overview: The Competing Pathways

To prevent side reactions, we must first understand the causality of the radical network. The thiol-ene reaction relies on a propagation cycle where a thiyl radical adds to an alkene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol to yield the thioether product[1][2].

However, when disulfides are introduced, the carbon-centered radical faces a kinetic choice: it can abstract a hydrogen from a thiol (desired), or it can attack a disulfide bond, triggering a disulfide-ene chain transfer that cleaves the disulfide and scrambles the network[4][6]. Furthermore, high-energy UV light can directly cleave existing disulfides, flooding the system with unwanted thiyl radicals[5].

G Initiator Photoinitiator ThiylRadical Thiyl Radical (RS•) Initiator->ThiylRadical H-abstraction Light UV/Vis Light Light->Initiator Activation Disulfide Disulfide (R''-S-S-R'') Light->Disulfide Direct Cleavage (e.g., 365nm) Thiol Thiol (R-SH) Thiol->ThiylRadical CarbonRadical Carbon Radical (R'-CH•-CH2-SR) ThiylRadical->CarbonRadical Addition to Alkene DisulfideTermination Disulfide Formation (Termination) ThiylRadical->DisulfideTermination Radical Recombination Alkene Alkene (R'-CH=CH2) Alkene->CarbonRadical Thioether Thioether Product (Desired) CarbonRadical->Thioether Chain Transfer (H-abstraction) DisulfideExchange Disulfide Exchange (Side Reaction) CarbonRadical->DisulfideExchange Disulfide-Ene Transfer Disulfide->ThiylRadical Unwanted Radicals Thioether->ThiylRadical Propagates Cycle

Figure 1: Competing pathways in thiol-ene polymerization highlighting disulfide side reactions.

II. Troubleshooting Guides & FAQs

Q1: I am trying to crosslink a hydrogel containing disulfide-linked peptides, but the network is rearranging and losing its intended mechanical properties. What is causing this? Expert Insight: You are likely experiencing direct photo-cleavage of your disulfide bonds. Traditional thiol-ene polymerizations use UV photoinitiators (like Irgacure 2959 or DPAP) activated at 365 nm[1][2]. However, 365 nm light provides enough energy to directly homolytically cleave disulfide bonds into thiyl radicals, destroying your peptide structure and causing dynamic network rearrangement[5]. Solution: Shift your initiation wavelength to the visible spectrum. By utilizing a visible-light photoinitiator such as camphorquinone or LAP activated at 405 nm or 450 nm, you provide enough energy to initiate the thiol-ene reaction without reaching the energy threshold required for disulfide scission[2][5].

Q2: My thiol-ene conversion rate is abnormally low, and FTIR shows unreacted alkene remaining. Why is the reaction stalling? Expert Insight: Low conversion in these systems is frequently caused by premature radical termination via disulfide formation[3]. When thiyl radicals recombine to form a disulfide bond, they are removed from the propagation cycle[3]. This side reaction is exacerbated if the local concentration of the alkene is low, or if the system viscosity is too low, allowing rapid diffusion and recombination of radicals[3][7]. Solution: Intentionally deviate from the standard 1:1 stoichiometry. Using a slight excess of the thiol component kinetically favors the chain-transfer step, ensuring carbon-centered radicals rapidly abstract hydrogen rather than seeking alternative termination pathways[3][4]. Additionally, increasing the resin viscosity can slow radical diffusion, extending their lifetime and favoring the addition reaction over bimolecular termination[7].

Q3: How can I prevent the "disulfide-ene" exchange reaction if I must use a 1:1 stoichiometry? Expert Insight: The competition between the thiol-ene and disulfide-ene pathways depends heavily on the relative stabilities of the radicals formed[4][6]. If the carbon-centered radical attacks a disulfide, it forms a new thioacetal linkage and releases a thiyl radical[4]. Solution: You can thermodynamically suppress this by carefully pairing your monomers. Select a thiol that forms a highly stable radical (e.g., an alkyl thiol) and ensure any disulfides present in the system would form less stable radicals if cleaved (e.g., dithioglycolate disulfides)[6]. This energetic mismatch reduces the rate of the unwanted disulfide-ene exchange by over an order of magnitude[6].

III. Quantitative Impact of Reaction Parameters

To aid in your experimental design, the following table summarizes how specific parameters influence the kinetic competition between the desired thiol-ene click reaction and unwanted disulfide side reactions.

ParameterExperimental ConditionImpact on Thiol-Ene PathwayImpact on Disulfide Side ReactionsMechanistic Causality
Wavelength UV Light (365 nm)Rapid initiationCritical Failure: High S-S scissionHigh-energy photons exceed the bond dissociation energy of S-S, causing direct cleavage[5].
Wavelength Visible Light (450 nm)Efficient initiation (with specific PIs)Optimal: Disulfides remain intactLower energy photons cannot directly cleave S-S bonds, preserving structural integrity[5].
Stoichiometry Excess Thiol (>1:1)Accelerates chain-transferMinimizes S-S exchangeHigh thiol concentration kinetically outcompetes disulfides for the carbon-centered radical[3][4].
Viscosity High (Bulk / Low Solvent)Maintains propagationDecreases S-S terminationSlower radical diffusion extends radical lifetime, favoring addition over bimolecular termination[7].
Monomer Pair Stable Thiol + Unstable DisulfideMaintains standard rateSuppresses Disulfide-Ene exchangeThermodynamic penalty prevents the carbon radical from transferring to the disulfide[6].

IV. Self-Validating Experimental Protocol

To ensure trustworthiness in your results, protocols must not assume success; they must prove it. The following methodology for Visible-Light Thiol-Ene Polymerization in the Presence of Disulfides incorporates internal controls and real-time analytical checkpoints. If a side reaction occurs, the system will flag it immediately.

Objective: Crosslink a thiol-ene hydrogel or polymer network without cleaving or exchanging embedded disulfide functional groups.

Step 1: Formulation & Internal Control Preparation

  • Experimental Group: Mix the functionalized alkene (e.g., 1,7-octadiene) and the thiol crosslinker at a 1:1.1 molar ratio (slight thiol excess to push chain transfer)[3][5].

  • Control Group (Critical Validation): Prepare an identical mixture omitting the alkene.

  • Initiator Addition: Add 1.0 wt% Camphorquinone (CQ) as the photoinitiator to both groups. Do not use DPAP or Irgacure 2959, as their UV requirements will cleave disulfides[1][5].

Step 2: Real-Time Spectroscopic Baseline (FTIR)

  • Load a sample of the unreacted Experimental Group onto an ATR-FTIR sensor.

  • Record the baseline absorbance for the S-H stretching peak (~2570 cm⁻¹) and the C=C stretching peak (~1620 cm⁻¹)[3].

Step 3: Wavelength-Controlled Photopolymerization

  • Irradiate both the Experimental and Control groups using a 450 nm LED light source at 10–15 mW/cm² for 5 minutes[5].

  • Causality Check: 450 nm light activates the CQ initiator to abstract hydrogen from the thiol but lacks the energy to homolytically cleave the embedded S-S bonds[5].

Step 4: Chemical Validation (Post-Cure FTIR)

  • Analyze the cured Experimental Group via FTIR. You should observe >95% reduction in the C=C peak and a proportional reduction in the S-H peak[3][7].

  • Self-Validation Check: Analyze the Control Group (no alkene) via FTIR. If the S-H peak has decreased significantly under 450 nm light without an alkene present, it indicates that thiyl radicals are terminating by forming new disulfides[7]. If the Control S-H peak remains stable, you have successfully validated that radical generation is properly bottlenecked and side-reactions are suppressed.

Step 5: Thermomechanical Validation (DMA)

  • To definitively prove that the original disulfides were not scrambled into dynamic thioacetals, perform Dynamic Mechanical Analysis (DMA) on the cured Experimental film.

  • Subject the sample to elevated temperatures (e.g., 160 °C). A network with intact, permanent disulfides will maintain its storage modulus. If the modulus rapidly relaxes, it indicates that unwanted disulfide-ene exchange occurred during curing, creating a dynamic covalent network[5][6].

V. References

  • BenchChem. "Troubleshooting low conversion rates in thiol-ene reactions - Benchchem". BenchChem. Available at:

  • National Center for Biotechnology Information (PMC). "Thiol–ene click hydrogels for therapeutic delivery - PMC". NIH. Available at:

  • Royal Society of Chemistry. "Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations". RSC. Available at:

  • ACS Macro Letters. "Viscosity-Controlled Thiol–Ene Reaction and Its Impact on Mechanical Response of Dynamic Networks". ACS Publications. Available at:

  • Frontiers in Chemistry. "Applications of Thiol-Ene Chemistry for Peptide Science". Frontiers. Available at:

  • Macromolecules. "Spatial and Temporal Control of Photomediated Disulfide–Ene and Thiol–Ene Chemistries for Two-Stage Polymerizations". ACS Publications. Available at:

  • National Center for Biotechnology Information (PMC). "Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC". NIH. Available at:

  • Journal of the American Chemical Society. "Wavelength-Dependent Dynamic Behavior in Thiol–Ene Networks Based on Disulfide Exchange". ACS Publications. Available at:

Sources

Troubleshooting

Technical Support Center: Interference of "Disulfide, bis(thiocarbamoyl)" in Biological Assays

Welcome to the technical support center for researchers encountering challenges with compounds containing the disulfide, bis(thiocarbamoyl) moiety. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers encountering challenges with compounds containing the disulfide, bis(thiocarbamoyl) moiety. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate assay interference caused by this class of compounds, which includes the well-known fungicide and pan-assay interference compound (PAINS), Thiram.

Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experimental data. We will delve into the mechanisms of interference, provide step-by-step troubleshooting guides, and offer validated protocols to distinguish true biological activity from assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is "Disulfide, bis(thiocarbamoyl)" and why is it a problem in my assays?

A1: "Disulfide, bis(thiocarbamoyl)" refers to a chemical structure characterized by a disulfide bond flanked by two thiocarbamoyl groups. A prime example is Thiram (tetramethylthiuram disulfide).[1] These compounds are notorious in the drug discovery community as Pan-Assay Interference Compounds, or PAINS.[2][3] PAINS are compounds that appear as "hits" in many different high-throughput screening (HTS) assays due to their ability to interfere with assay technology rather than through specific interaction with the biological target.[4] This leads to a high rate of false positives, wasting significant time and resources.

Q2: My compound is a "hit" in a primary screen. How do I know if it's a real hit or just interference?

Q3: What is the primary mechanism by which these compounds interfere with assays?

A3: The primary mechanism is their chemical reactivity. The disulfide bond in these molecules is susceptible to cleavage and can participate in thiol-disulfide exchange reactions with cysteine residues in proteins.[6][7] This can non-specifically modify and inhibit enzymes. Furthermore, many of these compounds can undergo redox cycling, especially in the presence of common buffer components like dithiothreitol (DTT), generating reactive oxygen species (ROS) such as hydrogen peroxide (H2O2).[8] This generated H2O2 can then oxidize and inactivate proteins, leading to a false-positive signal.

Q4: Can I prevent this interference?

A4: Prevention starts with careful experimental design. If you must work with these compounds, including stringent controls is essential. This includes running assays in the presence of antioxidants like N-acetyl-L-cysteine (NAC) to quench ROS, adding non-ionic detergents like Triton X-100 to disrupt compound aggregates, and performing target-independent counterscreens (e.g., an assay with no enzyme) to identify non-specific effects.[5][9]

Q5: Are cell-based assays also susceptible to this interference?

A5: Yes. While often considered more physiologically relevant, cell-based assays are not immune. Thiram, for example, is known to induce cytotoxicity by rapidly depleting intracellular reduced glutathione (GSH), a key cellular antioxidant.[9] This leads to oxidative stress and cell death, which can be misinterpreted as a specific antiproliferative effect. It is crucial to run parallel cytotoxicity assays and measure markers of oxidative stress to understand the true mechanism of action.

Troubleshooting Guides

Issue 1: Apparent Inhibition in an Enzyme Assay

Symptoms:

  • Your compound shows potent, dose-dependent inhibition of your target enzyme.

  • The IC50 value is in the low micromolar or nanomolar range.

  • The inhibition appears irreversible or time-dependent.

Underlying Cause & Investigation: Compounds like Thiram contain a reactive disulfide bond that can covalently modify cysteine residues, which are often found in the active sites of enzymes.[6][10] This non-specific, covalent modification can lead to potent and seemingly irreversible inhibition. Additionally, if your assay buffer contains a reducing agent like DTT, the compound may be redox cycling to produce H2O2, which then oxidizes and inactivates the enzyme.[8]

Troubleshooting Workflow:

A Potent Inhibition Observed B Is a reducing agent (e.g., DTT) present? A->B C Perform H2O2 generation assay (e.g., Amplex Red) B->C Yes G Test for Covalent Modification. Perform 'wash-out' or LC-MS analysis. B->G No D H2O2 Detected? C->D E Artifact due to Redox Cycling. Add catalase to assay buffer as a control. D->E Yes F No H2O2 Detected D->F No F->G H Evidence of Covalent Binding? G->H I Artifact due to non-specific covalent modification. H->I Yes J Proceed with orthogonal assays to confirm target engagement. H->J No

Caption: Troubleshooting workflow for suspected enzyme inhibition.

Issue 2: False Positives in Fluorescence-Based Assays

Symptoms:

  • Your compound appears as a "hit" in a fluorescence polarization (FP), FRET, or other fluorescence intensity-based assay.

  • The results are difficult to reproduce.

Underlying Cause & Investigation: Thiram and related compounds can interfere with fluorescence-based assays through several mechanisms. They can be intrinsically fluorescent, absorb light at the excitation or emission wavelengths (quenching), or scatter light if they form aggregates. These properties are independent of any interaction with the biological target and are common sources of artifacts.[11]

Mitigation Strategies:

Interference Mechanism Detection Method Mitigation Strategy
Autofluorescence Scan compound emission spectrum.Subtract compound fluorescence from assay signal. Change fluorophore to one with a different spectrum.
Quenching Measure fluorescence of the free fluorophore in the presence of the compound.Use a Time-Resolved FRET (TR-FRET) assay format, which is less susceptible to quenching.[11]
Light Scattering (Aggregation) Dynamic Light Scattering (DLS) or visual inspection for turbidity.Add 0.01% Triton X-100 or other non-ionic detergent to the assay buffer.[5]

Experimental Protocols

Protocol 1: Control for Redox Cycling Interference

This protocol is designed to determine if a compound is generating hydrogen peroxide (H₂O₂) in your assay buffer, a hallmark of redox cycling interference.[8]

Materials:

  • Test compound (e.g., Thiram)

  • Assay buffer (the same one used in your primary screen)

  • Dithiothreitol (DTT) or other reducing agent present in your assay

  • Catalase (from bovine liver)

  • Amplex™ Red Reagent or similar H₂O₂ detection kit

  • Horseradish peroxidase (HRP)

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of your test compound in DMSO.

    • Prepare a 1 mg/mL (≥2,000 units/mg) stock solution of catalase in assay buffer.

    • Prepare the Amplex Red/HRP working solution according to the manufacturer's instructions.

  • Set up the Plate: In triplicate, add the following to the wells of the microplate:

    • Test Wells: 50 µL assay buffer + test compound (at final assay concentration)

    • Negative Control (No Compound): 50 µL assay buffer + DMSO vehicle

    • Positive Control (No Catalase): 50 µL assay buffer + test compound

    • Catalase Control: 50 µL assay buffer + test compound + 1 µL catalase stock solution

  • Initiate Reaction: Add 50 µL of the Amplex Red/HRP working solution to all wells.

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Read Plate: Measure the fluorescence using an excitation of 530-560 nm and an emission of ~590 nm.

Interpreting the Results:

  • A high fluorescence signal in the "Test Wells" that is significantly reduced in the "Catalase Control" wells indicates that your compound is generating H₂O₂ via redox cycling.

  • If the signal is high in both the presence and absence of catalase, the signal may be due to the compound's intrinsic fluorescence.

Protocol 2: Orthogonal Assay Confirmation

If a compound is a suspected PAIN, its activity must be confirmed in an orthogonal assay. This means using a different technology to measure the same biological endpoint.

Example Scenario: A compound inhibits a protein-protein interaction (PPI) in an AlphaScreen® assay.

Underlying Problem: AlphaScreen is a bead-based proximity assay that can be disrupted by compounds that absorb light at the emission wavelength or that react with singlet oxygen.

Orthogonal Approach: Confirm the PPI inhibition using Surface Plasmon Resonance (SPR).

Workflow:

A Hit from Primary Assay (e.g., AlphaScreen) B Select Orthogonal Assay (e.g., SPR, ITC, FRET) A->B C Immobilize Target Protein 1 on SPR sensor chip B->C D Flow Target Protein 2 over chip to confirm binding C->D E Pre-incubate Target Protein 2 with Test Compound D->E F Flow mixture over chip E->F G Binding Signal Reduced? F->G H Hit Confirmed. Compound is a likely true positive. G->H Yes I Hit Not Confirmed. Primary hit was likely an assay artifact. G->I No

Caption: Workflow for orthogonal assay confirmation using SPR.

Conclusion: By understanding the chemical liabilities of the disulfide, bis(thiocarbamoyl) scaffold and employing rigorous, systematic troubleshooting, researchers can successfully navigate the challenges posed by these compounds. The implementation of appropriate controls and orthogonal validation assays is paramount to ensuring data quality and avoiding the costly pursuit of false-positive hits.

References
  • Boczonadi, V., et al. (2006). Dithiocarbamate fungicide thiram detection: comparison of bioluminescent and fluorescent whole-cell bioassays based on hsp22 stress promoter induction. PubMed. Available at: [Link]

  • International Agency for Research on Cancer. (1991). Thiram. Occupational Exposures in Insecticide Application, and Some Pesticides. Available at: [Link]

  • National Center for Biotechnology Information. Thiram. PubChem Compound Summary for CID 5455. Available at: [Link]

  • Dal-Pizzol, F., et al. (2001). Thiram-induced Cytotoxicity Is Accompanied by a Rapid and Drastic Oxidation of Reduced Glutathione With Consecutive Lipid Peroxidation and Cell Death. PubMed. Available at: [Link]

  • Beyond Pesticides. (2007). Thiram ChemicalWatch Factsheet. Available at: [Link]

  • Kruve, A., et al. (2008). Selective determination of thiram residues in fruit and vegetables by hydrophilic interaction LC-MS. PubMed. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]

  • Liao, Y., et al. (2020). The fungicide thiram perturbs gut microbiota community and causes lipid metabolism disorder in chickens. PubMed. Available at: [Link]

  • Wikipedia contributors. Pan-assay interference compounds. Wikipedia. Available at: [Link]

  • Meyer, A., et al. (2012). 11β-HSD2 inhibition by the pesticide thiram: The role of cysteine residues. ResearchGate. Available at: [Link]

  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wang, S., et al. (2024). Optical Bioassays Based on the Signal Amplification of Redox Cycling. MDPI. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Pinacho, D. G., et al. (2021). Development of a New Screen-Printed Transducer for the Electrochemical Detection of Thiram. MDPI. Available at: [Link]

  • Weinstain, R., et al. (2011). Cysteine Reactivity Across the Sub-Cellular Universe. Current Opinion in Chemical Biology. Available at: [Link]

  • Soares, A. S., et al. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Journal of Biomolecular Screening. Available at: [Link]

  • Sci-Find. (2022). Pan Assay Interference Compounds. YouTube. Available at: [Link]

  • Kleymann, G., et al. (2007). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Journal of Biomolecular Screening. Available at: [Link]

  • Lyon, R. P., et al. (2014). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Chemical Reviews. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Bis(thiocarbamoyl) Disulfides vs. Benzothiazole Sulfenamides in Elastomer Vulcanization

As a Senior Application Scientist in elastomer compounding and materials development, selecting the optimal vulcanization accelerator is rarely a binary choice; it is a delicate balancing act between processing safety, c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in elastomer compounding and materials development, selecting the optimal vulcanization accelerator is rarely a binary choice; it is a delicate balancing act between processing safety, cure kinetics, and the final thermomechanical properties of the polymer network.

Two of the most critical classes of organic accelerators used in sulfur vulcanization are Bis(thiocarbamoyl) disulfides (commonly referred to as thiuram disulfides, e.g., TMTD) and Benzothiazole sulfenamides (e.g., CBS, TBBS, MBS). This guide provides an objective, data-driven comparison of their mechanistic behaviors, performance metrics, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The "Why" Behind the Cure

The fundamental difference between these two accelerator classes lies in their thermal stability and the specific types of sulfur crosslinks they generate within the rubber matrix.

Benzothiazole Sulfenamides (Delayed-Action Primary Accelerators)

Sulfenamides are engineered for processing safety. At standard compounding and extrusion temperatures (100°C–120°C), the S–N bond in the sulfenamide molecule remains intact, preventing premature crosslinking (scorch) 1[1].

The causality of their activation is strictly temperature-dependent. Once the mold reaches vulcanization temperatures (typically 140°C–160°C), the sulfenamide undergoes thermal cleavage to release 2-mercaptobenzothiazole (MBT) and a free amine 2[2]. The MBT reacts with sulfur and zinc oxide to form an active sulfurating complex, while the amine acts as an internal secondary accelerator. This pathway predominantly generates polysulfidic crosslinks ( C−Sx​−C ), which impart high tensile strength, excellent tear resistance, and dynamic flexibility to the final product 3[3].

Bis(thiocarbamoyl) Disulfides (Ultra-Fast Sulfur Donors)

In contrast, thiuram disulfides like Tetramethylthiuram disulfide (TMTD) are highly reactive, acidic "overspeed" accelerators 4[4]. They do not possess a delayed-action mechanism. Instead, they rapidly dissociate into dithiocarbamate radicals.

Crucially, thiuram disulfides can act as sulfur donors . In Efficient Vulcanization (EV) or sulfur-free systems, the disulfide bridge breaks, directly inserting sulfur into the polymer backbone. Because the available sulfur is strictly limited to the accelerator's internal payload, this mechanism heavily favors the formation of mono- and disulfidic crosslinks ( C−S−C or C−S2​−C ). These shorter, rigid bonds restrict polymer chain mobility, yielding vulcanizates with exceptional heat aging and reversion resistance, albeit at the cost of lower flex-fatigue life 3[3].

Mechanism SULF Benzothiazole Sulfenamides (e.g., CBS, TBBS) HEAT Thermal Activation (140°C - 160°C) SULF->HEAT High Scorch Safety THIURAM Bis(thiocarbamoyl) Disulfides (e.g., TMTD, TBzTD) THIURAM->HEAT Low Scorch Safety MBT Cleavage to MBT + Amine (Delayed Action) HEAT->MBT S-N Bond Scission RADICAL Dithiocarbamate Radicals (Rapid Sulfur Donation) HEAT->RADICAL S-S Bond Dissociation POLY Polysulfidic Network (High Elasticity & Tear Strength) MBT->POLY + Elemental Sulfur + Rubber MONO Mono/Di-sulfidic Network (High Heat & Reversion Resistance) RADICAL->MONO + Rubber (EV Systems)

Fig 1: Mechanistic divergence of sulfenamide and thiuram accelerators during vulcanization.

Performance & Property Comparison

The choice between these accelerators dictates the macroscopic properties of the final rubber article. The following table synthesizes quantitative and qualitative performance data across standard Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) formulations 5[5].

ParameterBenzothiazole Sulfenamides (CBS, TBBS)Bis(thiocarbamoyl) Disulfides (TMTD, TBzTD)
Scorch Time ( ts2​ ) Long (Excellent Safety) – Allows for complex injection molding and high-temperature processing.Short (Poor Safety) – Prone to premature curing; requires careful thermal management.
Cure Rate Index (CRI) Moderate to Fast (Post-initiation).Ultra-Fast – Acts as an overspeed accelerator.
Dominant Crosslink Type Polysulfidic ( C−Sx​−C ).Mono- and Di-sulfidic ( C−S−C , C−S2​−C ).
Tensile Strength & Elongation High – Polysulfidic bonds can slide and rearrange under stress, dissipating energy.Moderate – Rigid short bonds break under high strain rather than yielding.
Heat Aging & Reversion Poor – Polysulfidic bonds degrade and revert at sustained high temperatures.Excellent – Monosulfidic bonds are thermally stable and resist reversion.
Toxicity Profile Generally safe (though some specific amines require monitoring).Hazardous (TMTD) – Generates carcinogenic N-nitrosamines. Must use safe analogs like TBzTD.
The Shift to "Safe" Amines

A critical modern consideration is toxicity. Traditional thiuram disulfides like TMTD decompose to form secondary amines (e.g., dimethylamine), which react with atmospheric nitrogen oxides during curing to form highly carcinogenic N-nitrosamines 6[6]. Consequently, the industry has shifted toward safe alternatives like Tetrabenzylthiuram disulfide (TBzTD). Because of its bulky benzyl groups, TBzTD produces non-regulated, safe nitrosamines while maintaining the rapid cure and heat-resistant properties of traditional thiurams6[6].

Synergistic Formulations: The Binary System

In advanced compounding, these accelerators are rarely used in isolation. A binary system utilizing a Sulfenamide as the primary accelerator (for scorch safety) and a Thiuram as the secondary accelerator (to boost cure rate and crosslink density) creates a highly efficient synergistic loop 7[7].

The Causality of Synergism: During curing, the sulfenamide (e.g., CBS) breaks down to form MBT. Simultaneously, the thiuram reacts with ZnO to form a zinc dithiocarbamate (ZDC) complex. The generated MBT reacts immediately with the ZDC complex, regenerating the thiuram disulfide in situ7[7]. This continuous catalytic regeneration drastically accelerates the vulcanization rate while maintaining the initial scorch delay provided by the sulfenamide.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the performance of these accelerators, we employ a self-validating experimental design. The physical proxy for crosslinking (Rheometry) must be chemically validated by solvent penetration (Equilibrium Swelling).

Experimental_Workflow MIX 1. Internal Mixing (Rubber + Curatives) MDR 2. Rheometry (MDR) (Physical Proxy) MIX->MDR Uncured Compound CURE 3. Hot Press Curing (tc90 Optimization) MDR->CURE Extract tc90 SWELL 4. Equilibrium Swelling (Chemical Validation) CURE->SWELL Vulcanized Sample SWELL->MDR Validates ΔTorque

Fig 2: Self-validating experimental workflow for evaluating rubber accelerator performance.

Protocol A: Cure Kinetics via Moving Die Rheometer (MDR)

Causality: As rubber crosslinks, its shear modulus increases. The MDR measures the torque required to oscillate a die through the compound at vulcanization temperatures, providing a real-time physical proxy for network formation5[5].

  • Preparation: Mill the polymer (e.g., NR or SBR) with ZnO, stearic acid, sulfur, and the chosen accelerator (CBS or TMTD) to form a homogenous sheet.

  • Testing: Place a 5g sample into the MDR cavity preheated to 150°C. Apply an oscillation arc of 0.5° at 1.67 Hz.

  • Data Extraction:

    • Record Minimum Torque ( ML​ ) and Maximum Torque ( MH​ ). The difference ( ΔM=MH​−ML​ ) represents the relative crosslink density.

    • Record Scorch Time ( ts2​ ): The time for torque to rise 2 dN·m above ML​ .

    • Record Optimum Cure Time ( tc90​ ): The time to reach 90% of maximum torque.

Protocol B: Crosslink Density via Equilibrium Swelling (Flory-Rehner)

Causality: To validate the ΔM from the rheometer, we measure how much a solvent can swell the cured rubber. A tightly crosslinked network (e.g., from a Thiuram EV system) will restrict solvent ingress, resulting in lower swelling 3[3].

  • Sample Curing: Vulcanize the rubber compound in a hot press at 150°C for the exact tc90​ determined in Protocol A.

  • Extraction: Weigh a 2g sample ( Wi​ ) and extract unreacted curatives using acetone in a Soxhlet apparatus for 24 hours. Dry and re-weigh.

  • Swelling: Immerse the extracted sample in toluene in a dark environment at 25°C for 72 hours to reach thermodynamic equilibrium.

  • Measurement: Remove the sample, quickly blot excess surface solvent, and weigh the swollen mass ( Ws​ ). Dry the sample in a vacuum oven to a constant weight ( Wd​ ).

  • Calculation: Apply the Flory-Rehner equation using the volume fraction of rubber in the swollen gel to calculate the exact chemical crosslink density ( mol/cm3 ).

References

  • Ataman Kimya. N-OXYDIETHYLENE-2-BENZOTHIAZOLE SULFENAMIDE.
  • SciSpace.
  • SciELO. Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques.
  • Hebei Taile.
  • PMC / NIH.
  • AJER.
  • ResearchGate.

Sources

Comparative

"Disulfide, bis(thiocarbamoyl)" versus dithiothreitol (DTT) as a disulfide reducing agent

Comprehensive Comparison Guide: Bis(thiocarbamoyl) Disulfides vs. Dithiothreitol (DTT) in Redox Biochemistry Executive Summary: Redefining the Redox Premise While often discussed together in protein biochemistry, it is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Bis(thiocarbamoyl) Disulfides vs. Dithiothreitol (DTT) in Redox Biochemistry

Executive Summary: Redefining the Redox Premise

While often discussed together in protein biochemistry, it is a critical scientific distinction that Bis(thiocarbamoyl) disulfides (BTCDs) and Dithiothreitol (DTT) are not competing reducing agents. They are, in fact, an antagonistic redox pair.

DTT is the gold-standard disulfide reducing agent used to maintain proteins in their active, reduced state. Conversely, BTCDs—such as disulfiram (tetraethylthiuram disulfide) and thiram (tetramethylthiuram disulfide)—are potent thiol-oxidizing agents and electrophilic modifiers 1. Together, they form a highly complementary "push-pull" system utilized by drug development professionals to probe hyper-reactive cysteines, map allosteric disulfide switches, and validate covalent enzyme inhibitors.

Mechanistic Profiling & Causality

Understanding the exact chemical causality behind these two reagents is essential for designing robust biochemical assays.

  • DTT (The Reductant): DTT operates via a thermodynamically driven dithiol-disulfide exchange. When DTT encounters a protein disulfide, it reduces the bond through two sequential nucleophilic attacks. The reaction is driven to completion by the formation of a highly stable, six-membered oxidized DTT ring. This makes DTT uniquely capable of rescuing enzymes that have been oxidatively inactivated.

  • BTCD (The Electrophilic Modifier): BTCDs feature a highly electrophilic thiocarbamoyl group. Instead of reducing bonds, they selectively attack low-pKa (deprotonated) catalytic cysteines in enzyme active sites. This reaction forms a bulky, covalent mixed disulfide (protein-S-S-CS-NR2), which sterically occludes the active site and halts catalytic function 2.

RedoxCycle FreeThiol Native Protein (Free -SH) MixedDisulfide Modified Protein (-S-S-CS-NR2) FreeThiol->MixedDisulfide Bis(thiocarbamoyl) disulfide (Oxidation/Covalent Modification) MixedDisulfide->FreeThiol Dithiothreitol (DTT) (Reduction/Rescue)

Fig 1. The antagonistic redox cycle between BTCD-mediated oxidation and DTT-mediated reduction.

Comparative Physicochemical Data

To facilitate experimental design, the quantitative and functional properties of both reagents are summarized below.

ParameterDithiothreitol (DTT)Bis(thiocarbamoyl) Disulfide (BTCD)
Primary Redox Role Disulfide ReductantThiol Oxidant / Covalent Modifier
Mechanism of Action Dithiol-disulfide exchangeMixed disulfide formation
Thermodynamic Driver Formation of stable 6-membered ringLeaving group stability (dithiocarbamate)
Target Residues Oxidized cysteines (Disulfides)Reduced, hyper-reactive cysteines (Thiols)
Reversibility Irreversible under standard assay conditionsHighly reversible (via DTT or GSH)
Assay Concentration 1.0 – 10.0 mM10 – 50 µM
Primary Application Maintaining protein activity, SDS-PAGECovalent drug design, targeted enzyme inhibition

Experimental Protocol: The Reversible Cysteine-Switch Assay

To prove that a drug candidate acts via covalent cysteine modification rather than non-specific denaturation, scientists utilize a self-validating workflow combining both BTCD and DTT. If DTT can restore the activity of a BTCD-inhibited enzyme, the mechanism is definitively proven to be a reversible thiol-disulfide exchange 3.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a metal-free assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA). Causality: EDTA chelates trace metals like Cu²⁺, preventing metal-catalyzed auto-oxidation of thiols which would confound the BTCD data.

  • Baseline Kinetics: Incubate the native enzyme with its fluorogenic substrate and record the baseline Vmax​ .

  • BTCD Inhibition: Introduce 10–50 µM of a BTCD (e.g., disulfiram) to the enzyme. Monitor the time-dependent loss of catalytic activity. Causality: The electrophilic BTCD selectively attacks the active-site thiolate, forming an inhibitory mixed disulfide 2.

  • DTT Rescue: Add 1–10 mM DTT directly to the inhibited reaction mixture.

  • Recovery Readout: Measure the restoration of enzyme activity. Causality: DTT's low redox potential (-0.33 V) drives the reduction of the mixed disulfide, releasing the dithiocarbamate leaving group and completely restoring the native catalytic cysteine 1.

AssayWorkflow S1 1. Baseline Activity Measure native enzyme kinetics S2 2. BTCD Treatment Incubate with 10-50 µM BTCD S1->S2 S3 3. Inhibition Readout Observe loss of catalytic function S2->S3 S4 4. DTT Rescue Add 1-10 mM DTT to buffer S3->S4 S5 5. Recovery Readout Confirm restoration of activity S4->S5

Fig 2. Experimental workflow for validating cysteine-targeted inhibition using a BTCD/DTT system.

Field-Proven Applications in Drug Development

  • SARS-CoV-2 Protease Screening: BTCDs have been identified as potent "triple inhibitors" of SARS-CoV-2 Mpro, PLpro, and human cathepsin L. A critical standard in these screening protocols is the strict exclusion of DTT from the initial assay buffer. Because DTT aggressively reduces disulfides, its presence will degrade the BTCD inhibitor before it can interact with the viral protease, resulting in false-negative screening data [[4]]().

  • Caspase Regulation in Apoptosis: Caspases rely on a highly nucleophilic active-site cysteine. BTCDs (like disulfiram and thiram) potently inhibit pro-caspase-3 processing by forming mixed disulfides at this site. Researchers utilize DTT to completely reverse this inhibition in cell-free models, proving that the mechanism of action is dynamic thiol oxidation rather than irreversible protein denaturation 1 [[2]]().

  • Kinase Cysteine Switches: Protein Kinase Cε (PKCε) contains an inactivating "cysteine switch" within its catalytic domain. Exposure to thiuram disulfides induces a profound inactivation of PKCε that is highly DTT-reversible, demonstrating how the BTCD/DTT interplay is used to map redox-sensitive regulatory domains in complex kinases 3.

References

  • [4] Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L. NIH.gov. 4

  • [1] Mechanism of Dithiocarbamate Inhibition of Apoptosis: Thiol Oxidation by Dithiocarbamate Disulfides Directly Inhibits Processing of the Caspase-3 Proenzyme. ACS Publications. 1

  • [2] Disulfiram Is a Potent Inhibitor of Proteases of the Caspase Family. ACS Publications. 2

  • [3] Identification of an Inactivating Cysteine Switch in Protein Kinase Cε, a Rational Target for the Design of Protein Kinase Cε–Inhibitory Cancer Therapeutics. AACR Journals. 3

Sources

Validation

Analysis of protein cross-linking efficiency by "Disulfide, bis(thiocarbamoyl)" compared to carbon disulfide

As bioconjugation strategies and neurotoxicological profiling become increasingly sophisticated, understanding the precise kinetic and mechanistic differences between cross-linking agents is paramount. Both carbon disulf...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies and neurotoxicological profiling become increasingly sophisticated, understanding the precise kinetic and mechanistic differences between cross-linking agents is paramount. Both carbon disulfide ( CS2​ ) and its oxidized derivatives, such as bis(thiocarbamoyl) disulfides (commonly known as thiuram disulfides, e.g., disulfiram), are well-documented mediators of covalent protein cross-linking.

However, treating them as functionally equivalent is a critical experimental error. In my experience designing analytical workflows for protein modification, the pre-oxidized state of bis(thiocarbamoyl) disulfides fundamentally alters the reaction kinetics, leading to vastly superior cross-linking efficiency under physiological conditions. This guide provides an objective, data-driven comparison of their performance, supported by self-validating experimental protocols.

Mechanistic Causality: Why Oxidation State Dictates Efficiency

To understand the disparity in cross-linking efficiency, we must analyze the rate-limiting steps of their respective chemical pathways.

The Carbon Disulfide ( CS2​ ) Pathway: CS2​ acts as a classical electrophile. The cross-linking cascade initiates when the ϵ -amino group of a protein lysine residue nucleophilically attacks CS2​ to form a dithiocarbamate adduct. However, this adduct is merely a monomeric modification. To form a stable intermolecular or intramolecular cross-link, the dithiocarbamate must undergo a slow, rate-limiting elimination of hydrogen sulfide ( H2​S ) to generate a highly reactive isothiocyanate intermediate. Only then can a second lysine residue attack the isothiocyanate to form an irreversible thiourea cross-link [1].

The Bis(thiocarbamoyl) Disulfide Pathway: Bis(thiocarbamoyl) disulfides bypass this kinetic bottleneck. Because they possess a pre-formed, highly reactive disulfide bond, they interact with protein nucleophiles through rapid, direct exchange mechanisms. They immediately form dithiocarbamate adducts on amino groups and facilitate rapid oxidative coupling. Furthermore, their inherent structure allows for direct disulfide exchange with protein cysteines. Nuclear Magnetic Resonance ( 13C NMR) and denaturing polyacrylamide gel electrophoresis have definitively established that high-molecular-weight cross-linking proceeds significantly more rapidly with bis(thiocarbamoyl) disulfides than with equimolar CS2​ [2][3].

Pathway cluster_CS2 Carbon Disulfide (CS2) Pathway cluster_BTD Bis(thiocarbamoyl) Disulfide Pathway CS2 Carbon Disulfide DTC1 Dithiocarbamate CS2->DTC1 + Lysine (Slow) ITC Isothiocyanate DTC1->ITC - H2S (Rate-limiting) SS Disulfide Cross-link DTC1->SS Oxidative Coupling Thiourea Stable Thiourea Cross-link ITC->Thiourea + 2nd Lysine BTD Bis(thiocarbamoyl) Disulfide DTC2 Dithiocarbamate BTD->DTC2 + Lysine (Fast) BTD->SS Direct Thiol Exchange DTC2->Thiourea via ITC / Oxidation

Fig 1: Mechanistic pathways of protein cross-linking by CS2 vs. Bis(thiocarbamoyl) disulfide.

Quantitative Performance Comparison

When selecting a reagent for structural stabilization or assessing neurotoxicological impact, the kinetic profile is the deciding factor. The table below synthesizes the experimental data comparing equimolar concentrations of both agents under physiological conditions (pH 7.4, 37°C)[2].

ParameterCarbon Disulfide ( CS2​ )Bis(thiocarbamoyl) Disulfide
Initial Reaction Rate Slow (Requires prolonged incubation)Rapid (Immediate adduct formation)
Rate-Limiting Step H2​S elimination to isothiocyanateNucleophilic availability on protein
Primary Cross-link Types Thiourea, minor dithiocarbamate estersBis(thiocarbamoyl) disulfide, Thiourea
Reversibility Highly irreversible (Thiourea dominant)Mixed (Reversible SS bonds + Irreversible Thiourea)
Physiological Efficiency Low to ModerateHigh (Rapid high-molecular-weight aggregation)

Self-Validating Experimental Protocol: Cross-Linking Assay

To objectively measure and compare the cross-linking efficiency of these two agents, a rigorous, self-validating analytical workflow is required. The following protocol utilizes erythrocyte spectrin as a model protein, leveraging acid hydrolysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to isolate and quantify the stable Lys-Lys thiourea cross-links[1].

Step-by-Step Methodology

Phase 1: Equimolar Incubation

  • Prepare a 2 mg/mL solution of purified erythrocyte spectrin in 0.1 M phosphate buffer (pH 7.4).

  • Dose parallel aliquots with equimolar concentrations (e.g., 5 mM) of CS2​ and bis(thiocarbamoyl) disulfide.

  • Incubate at 37°C for 24 hours. Causality Note: 24 hours is required to allow the slower CS2​ pathway to generate measurable isothiocyanate intermediates.

Phase 2: The Self-Validation Checkpoint (Reduction Control) 4. Split each sample. Treat one half with 50 mM Dithiothreitol (DTT) at 95°C for 5 minutes, and leave the other non-reduced. 5. Analyze via SDS-PAGE. Validation Logic: Bis(thiocarbamoyl) disulfides form both reversible disulfide bridges and irreversible thiourea bonds. The DTT-reduced lane will collapse the reversible disulfide aggregates, revealing only the irreversible thiourea cross-links. If the high-molecular-weight band persists post-reduction, stable covalent cross-linking is confirmed[2].

Phase 3: Acid Hydrolysis & Derivatization 6. Subject the reduced protein fraction to total acid hydrolysis using 6 N HCl at 110°C for 18 hours. Causality Note: The thiourea bond is exceptionally stable and will survive these harsh conditions, whereas standard peptide bonds will cleave[1]. 7. Lyophilize the hydrolysate and derivatize with PETAPITC (a quaternary amine-containing Edman reagent). Validation Logic: PETAPITC adds a permanent positive charge to the cleavage products, drastically increasing ionization efficiency for mass spectrometry and eliminating false negatives caused by ion suppression.

Phase 4: LC-MS/MS Quantification 8. Inject the derivatized sample into an ESI-LC-MS/MS system. 9. Monitor for the doubly charged molecular ion at m/z 370.3, which corresponds to the precise calculated mass of the derivatized Lys-Lys thiourea cross-link[1].

Workflow Step1 1. Incubation Equimolar Dosing Step2 2. Reduction Control (+/- DTT) Step1->Step2 Aliquot Step3 3. Acid Hydrolysis 6N HCl, 110°C, 18h Step2->Step3 Isolate Irreversible Bonds Step4 4. LC-MS/MS m/z 370.3 Detection Step3->Step4 PETAPITC Derivatization

Fig 2: Self-validating experimental workflow for quantifying stable thiourea cross-links.

Conclusion for Drug Development & Toxicology

For researchers engineering bioconjugates or studying the neurotoxicity of dithiocarbamate pesticides/therapeutics (like disulfiram), the data is clear: bis(thiocarbamoyl) disulfides are not merely prodrugs for CS2​ release. While they do liberate CS2​ in vivo[4], their intact disulfide structure makes them vastly more efficient, direct protein cross-linkers. When designing assays, always account for this rapid, dual-modality cross-linking (disulfide exchange + thiourea formation) to avoid underestimating the kinetic rate of protein aggregation.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Disulfide, bis(thiocarbamoyl) (Thiram)

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Disulfide, bis(thiocarbamoyl), commonly known as Thiram, is a dithiocarbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Disulfide, bis(thiocarbamoyl), commonly known as Thiram, is a dithiocarbamate compound widely used as a fungicide, seed protectant, and animal repellent.[1][2][3] While effective in its applications, its inherent toxicity necessitates a rigorous and informed approach to its handling and disposal.[4][5]

This guide provides an in-depth, procedural framework for the safe disposal of Thiram, moving beyond mere compliance to foster a culture of comprehensive laboratory safety. The protocols outlined here are designed to be self-validating, ensuring that each step contributes to the complete and safe management of this hazardous chemical.

Hazard Identification: Understanding the "Why"

Thiram presents a multi-faceted risk profile that demands caution. It is classified as a toxic substance and poses significant health and environmental hazards.[4][6][7] Understanding these risks is fundamental to appreciating the stringency of the required disposal protocols.

Human Health Hazards:

  • Acute Toxicity: Thiram is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[5][8][9] Acute exposure may lead to headaches, dizziness, nausea, and gastrointestinal issues.[1][10]

  • Sensitization: It is a moderate skin sensitizer, meaning repeated contact can lead to an allergic skin reaction.[4][8][11]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver and nervous system.[1][5][11][12]

  • Neurotoxicity: Laboratory studies have shown that Thiram can be a neurotoxicant, with effects including lethargy and reduced motor activity.[4]

Environmental Hazards:

  • Aquatic Toxicity: Thiram is very toxic to fish, aquatic invertebrates, oysters, and shrimp.[1][4][5][6] Its mobility and persistence in certain conditions mean it can contaminate surface water, posing a significant risk to aquatic ecosystems.[1][4] For this reason, it must never be washed into a sewer or allowed to contaminate waterways.[10][13]

Hazard Classification Description Primary Route of Exposure
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[8][9]Ingestion, Breathing
Skin Irritation Causes skin irritation.[5][8]Dermal Contact
Eye Irritation Causes serious eye irritation.[5][8]Eye Contact
Skin Sensitization May cause an allergic skin reaction upon repeated contact.[4][8]Dermal Contact
Specific Target Organ Toxicity May cause damage to the liver and nervous system through prolonged exposure.[1][5]Ingestion, Inhalation
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[4][5][6]Environmental Release

Pre-Disposal: Engineering a Safe Workspace

Proper disposal begins long before the waste container is sealed. It starts with a proactive approach to safety and handling. The hierarchy of controls should always be applied, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Required Personal Protective Equipment (PPE): The level of PPE depends on the form of Thiram and the task being performed. For handling concentrates, mixing, or cleaning up spills, the most stringent protection is required.

Task Required PPE Rationale
Handling Solid Thiram NIOSH-approved respirator (N95 or higher), chemical-resistant gloves, chemical-resistant apron, long-sleeved shirt, long pants, shoes, socks, and safety goggles.[6][14]Prevents inhalation of toxic dust and minimizes skin/eye contact.
Handling Liquid Suspensions NIOSH-approved respirator with organic vapor cartridge and P100 prefilter, chemical-resistant gloves, chemical-resistant apron, long-sleeved shirt, long pants, shoes, socks, and a face shield/goggles.[6][13]Protects against inhalation of aerosols and splashes of the toxic liquid.
Cleaning Spills Full-face powered-air purifying respirator (PAPR) may be necessary for large spills. Otherwise, as per liquid handling, with the addition of chemical-resistant boots.[13]Provides maximum respiratory and dermal protection during high-risk cleanup operations.

Step-by-Step Disposal Protocol

The guiding principle for Thiram disposal is that it is a hazardous waste .[6][7][13] Improper disposal of pesticide wastes is a violation of federal law.[7] In-lab chemical neutralization is not recommended due to the hazardous byproducts and the difficulty in ensuring complete reaction.

The only approved and safe method is to dispose of Thiram waste through a licensed environmental management or hazardous waste disposal company.

G cluster_prep Preparation Phase cluster_contain Containment & Labeling Phase cluster_storage Storage & Disposal Phase start Start: Thiram Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Thiram Waste ppe->segregate container Select a DOT-approved, leak-proof, and compatible hazardous waste container. segregate->container transfer Carefully transfer waste into the container. Avoid creating dust or splashes. container->transfer label_waste Label Container: 'Hazardous Waste - Thiram' and affix appropriate hazard pictograms. transfer->label_waste storage Store sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area. label_waste->storage contact Contact licensed hazardous waste disposal vendor. storage->contact manifest Complete Waste Manifest and arrange for pickup. contact->manifest end End: Waste Transferred to Vendor manifest->end

Caption: Workflow for the compliant disposal of Thiram waste.

Protocol Steps:

  • Segregation: At the point of generation, immediately segregate all Thiram-contaminated waste. This includes unused product, grossly contaminated PPE (like gloves and aprons), and any materials used for cleaning spills (e.g., absorbent pads).

  • Containment:

    • Place all Thiram waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with Thiram; high-density polyethylene (HDPE) is a suitable choice.

    • For solid waste, avoid creating dust. If possible, moisten the material slightly before transfer.[10][13]

    • For liquid waste, use a funnel to prevent spills during transfer.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and must identify the contents (e.g., "Thiram," "Disulfide, bis(thiocarbamoyl)"). Affix the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environmental hazard).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and away from incompatible materials like strong acids and oxidizing agents.[10][15] Thiram reacts with strong acids to form toxic carbon disulfide and hydrogen sulfide gases.[10]

  • Professional Disposal: Arrange for pickup and disposal with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Do not attempt to dispose of this waste through normal laboratory or municipal channels.[6][7]

  • Documentation: Maintain meticulous records of the waste generated, including the quantity and date of disposal, as part of your laboratory's chemical inventory and waste manifest system.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the area. Evacuate non-essential personnel and secure the entrance to the affected area to prevent unauthorized entry.[13]

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Control the Spill:

    • For liquid spills: Cover with an inert absorbent material like dry sand, earth, or vermiculite.[10][13] Do not use combustible materials like paper towels.

    • For solid spills: Gently moisten the powder with a light water spray to prevent dust from becoming airborne.[10][13] Then, cover with an absorbent material. Alternatively, use a HEPA-filtered vacuum for cleanup.[13]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled substance into your designated hazardous waste container.

  • Decontaminate: Once the bulk of the spill is removed, decontaminate the area with a suitable laboratory detergent and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Ventilate: Ventilate the area thoroughly after the cleanup is complete.[13]

Conclusion: A Commitment to Safety

The proper disposal of Disulfide, bis(thiocarbamoyl) is not merely a procedural task but a direct reflection of a laboratory's commitment to the safety of its personnel and the health of our environment. By understanding the chemical's inherent risks and adhering to these validated protocols, researchers can handle this compound with the confidence and respect it requires. Always consult your institution's specific EHS guidelines and the product's Safety Data Sheet (SDS) before handling any chemical.

References

  • Thiram - Pesticides. (n.d.). Environmental Protection Agency (EPA).
  • Thiram - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC).
  • Thiram - EXTOXNET PIP. (1996). Extension Toxicology Network.
  • Thiram - CAMEO Chemicals. (n.d.). National Oceanic and Atmospheric Administration (NOAA).
  • Thiram - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Thiram - Hazardous Substance Fact Sheet (Spills and Emergencies). (n.d.). New Jersey Department of Health.
  • Thiram - OSHA Occupational Chemical Database. (2021). Occupational Safety and Health Administration (OSHA).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
  • US EPA, Pesticide Product Label, THIRAM SC. (2019). U.S. Environmental Protection Agency.
  • Thiram | C6H12N2S4. (n.d.). PubChem, National Institutes of Health (NIH).
  • Thiram 750 WP Safety Data Sheet. (n.d.). Villa Crop Protection.
  • Safety Data Sheet - Thiram. (n.d.). CDN Isotopes.
  • Thiram ChemicalWatch Factsheet. (2007). Beyond Pesticides.
  • Thiram exposure in environment: A critical review on cytotoxicity. (2022). Chemosphere.
  • Thiram exposure in environment: A critical review on cytotoxicity. (2022). ResearchGate.
  • Safety Data Sheet - Tetramethylthiuram disulfide. (2019). Fisher Scientific.
  • Thiram - IDLH. (n.d.). Centers for Disease Control and Prevention (CDC).
  • Thiram SC - Specimen Label. (2016). Greenbook.net.
  • NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. (n.d.). Centers for Disease Control and Prevention (CDC).
  • Safety Data Sheet - Tetramethylthiuram disulfide. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet - Tetramethylthiuram disulphide (TMTD). (2023). Redox.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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